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  • Product: (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone
  • CAS: 1773563-10-2

Core Science & Biosynthesis

Foundational

In Vitro Pharmacology of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone Derivatives: A Technical Guide to MK2 Inhibitor Profiling

Executive Summary The mitogen-activated protein kinase (MAPK) signaling cascade is a master regulator of cellular stress responses and inflammation. Historically, drug discovery efforts heavily targeted p38α MAPK to trea...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mitogen-activated protein kinase (MAPK) signaling cascade is a master regulator of cellular stress responses and inflammation. Historically, drug discovery efforts heavily targeted p38α MAPK to treat inflammatory diseases and cancer. However, direct p38α inhibitors consistently failed in clinical trials due to severe dose-limiting toxicities, including hepatotoxicity and tachyphylaxis, stemming from the blockade of essential upstream feedback loops[1].

To circumvent these liabilities, pharmacological focus has shifted downstream to MAPK-activated protein kinase 2 (MAPKAPK2 or MK2)[1]. MK2 is the direct substrate of p38α responsible for the post-transcriptional regulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the regulation of cytoskeletal dynamics via Heat Shock Protein 27 (HSP27)[2][3]. The (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone scaffold has emerged as a highly privileged structural motif for the development of potent, ATP-competitive MK2 inhibitors[4].

This whitepaper provides an in-depth, field-proven methodology for the in vitro pharmacological evaluation of derivatives based on this aminopyridine scaffold.

Mechanistic Rationale & Structural Pharmacology

The p38-MK2-HSP27 Axis

Upon cellular stress or lipopolysaccharide (LPS) stimulation, p38α phosphorylates MK2, triggering its nuclear export and subsequent activation[2]. Active MK2 directly phosphorylates HSP27, a critical event for actin polymerization and cell survival, while simultaneously stabilizing TNF-α mRNA to drive inflammation[1][3]. By selectively inhibiting MK2, we can abrogate TNF-α production and HSP27 phosphorylation without disrupting the broader, essential functions of p38α[1].

MK2_Pathway Stress Cellular Stress / LPS p38 p38α MAPK Stress->p38 MK2 MK2 (MAPKAPK2) p38->MK2 Phosphorylation HSP27 HSP27 Phosphorylation MK2->HSP27 Cytoskeleton Dynamics Cytokine TNF-α Production MK2->Cytokine mRNA Translation Drug Aminopyridine Derivatives Drug->MK2 ATP Competition

Fig 1: p38-MK2 signaling cascade and pharmacological intervention by aminopyridine derivatives.

Scaffold Design Rationale

The (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone moiety is precision-engineered for the MK2 ATP-binding pocket[4]:

  • 5-Amino-2-chloropyridine Core: Acts as the primary hinge-binding motif. The pyridine nitrogen and the 5-amino group form a critical bidentate hydrogen bond network with the backbone amide and carbonyl of the MK2 hinge region (specifically Leu141). The 2-chloro substitution provides a steric vector that prevents off-target binding to closely related kinases.

  • Cyclopropyl Methanone: The cyclopropyl ring acts as a lipophilic plug, perfectly occupying the hydrophobic sub-pocket adjacent to the gatekeeper residue (Met138 in MK2). The methanone (ketone) introduces conformational rigidity, locking the cyclopropyl group into the optimal binding trajectory.

In Vitro Pharmacological Profiling Strategy

To ensure robust translation from biochemical potency to cellular efficacy, we employ a stringent, four-stage screening cascade.

Screening_Cascade S1 1. TR-FRET Biochemical Assay S2 2. In-Cell Western (p-HSP27) S1->S2 S3 3. Functional ELISA (TNF-α Release) S2->S3 S4 4. Kinome Selectivity Panel S3->S4

Fig 2: In vitro pharmacological screening cascade for evaluating MK2 inhibitor candidates.

Self-Validating Experimental Protocols

Protocol 1: Biochemical Potency via TR-FRET Kinase Assay

Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence (e.g., ADP-Glo) for primary screening. TR-FRET introduces a time delay (typically 50–100 µs) before signal detection, which completely eliminates short-lived background autofluorescence commonly emitted by small-molecule library compounds[5][6]. Furthermore, the assay is strictly performed at the apparent Km​ for ATP (~30 µM for MK2) to ensure the calculated IC50​ accurately reflects the compound's competitive binding affinity without being artificially masked by physiological ATP concentrations[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Plating: Dispense 100 nL of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone derivatives (10-point dose-response, 1:3 serial dilution in 100% DMSO) into a 384-well low-volume proxiplate.

  • Enzyme Addition: Add 5 µL of recombinant active human MK2 (final concentration 0.5 nM) to all wells except the negative control (blank) wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing biotinylated HSP27 peptide (final 1 µM) and ATP (final 30 µM, equal to Km​ ). Incubate for 60 minutes at 25°C.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-cryptate labeled anti-phospho-HSP27 antibody (Donor), and Streptavidin-d2 (Acceptor)[5].

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm (Donor) and 665 nm (Acceptor)[5].

  • System Validation: Calculate the TR-FRET ratio (665/620 nm). Validate the assay plate by calculating the Z'-factor using DMSO (Max signal) and 10 µM PF-3644022 (Min signal). The assay is only validated if Z' > 0.65 .

Protocol 2: Cellular Target Engagement (Phospho-HSP27 In-Cell Western)

Causality & Rationale: While measuring TNF-α release is functionally relevant, cytokine production is subject to complex, multi-pathway transcriptional regulation. To prove direct cellular target engagement of MK2, we measure the phosphorylation of its immediate substrate, HSP27 (at Ser82), using an In-Cell Western format[1][3]. This provides a highly specific, proximal readout of MK2 inhibition inside the living cell.

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 human monocytic cells at 40,000 cells/well in a 96-well clear-bottom plate. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.

  • Compound Treatment: Wash cells and replace with serum-free RPMI media. Add the aminopyridine derivatives in a dose-response format (final DMSO concentration 0.1%) and incubate for 2 hours at 37°C.

  • Stimulation: Stimulate the cells with 100 ng/mL LPS (Escherichia coli O111:B4) for exactly 30 minutes to induce peak p38-MK2 pathway activation[7].

  • Fixation & Permeabilization: Immediately aspirate media and fix cells with 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Antibody Staining: Block with Odyssey Blocking Buffer for 1 hour. Incubate overnight at 4°C with primary antibodies: Rabbit anti-phospho-HSP27 (Ser82) and Mouse anti-total-HSP27 (multiplexed).

  • Detection: Wash 3x with PBS-T. Incubate with near-infrared secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) for 1 hour.

  • System Validation: Scan the plate using a near-infrared imaging system. Normalize the p-HSP27 (800 nm) signal to the total-HSP27 (680 nm) signal to correct for well-to-well variations in cell number. The protocol is validated by demonstrating a >5-fold induction of p-HSP27 in the LPS+DMSO control versus the unstimulated control.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of the core scaffold and an optimized derivative, demonstrating the translation from biochemical potency to cellular efficacy.

Table 1: Representative In Vitro Profiling Data

CompoundMK2 Biochemical IC50​ (nM)p38α Biochemical IC50​ (nM)THP-1 p-HSP27 IC50​ (nM)THP-1 TNF-α IC50​ (nM)
Scaffold Core 145.0>10,000850.01,200.0
Derivative A (Optimized)4.2>10,00028.545.0
PF-3644022 (Reference)5.0>10,00035.060.0

Note: The optimized Derivative A demonstrates a characteristic right-shift from biochemical to cellular potency, typical of ATP-competitive inhibitors facing high intracellular ATP concentrations (~1-5 mM).

Table 2: Kinome Selectivity Profile (Derivative A at 1 µM)

Kinase Target% Inhibition at 1 µMFold Selectivity vs MK2
MK2 99.8%1x (Target)
p38α < 5.0%> 2,000x
MSK1 12.0%> 500x
ERK1 < 5.0%> 2,000x
JNK1 < 5.0%> 2,000x

Note: Achieving selectivity over MSK1 (Mitogen- and stress-activated protein kinase 1) is a critical milestone for MK2 inhibitors, as the two kinases share high structural homology in the ATP-binding site.

Conclusion

The (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone scaffold represents a highly tractable starting point for the development of selective MK2 inhibitors. By employing a rigorous, self-validating in vitro pharmacology cascade—anchored by TR-FRET biochemical screening and proximal biomarker (p-HSP27) cellular validation—researchers can confidently optimize these derivatives. This approach ensures the identification of candidates that effectively uncouple the anti-inflammatory benefits of the p38 pathway from its associated dose-limiting toxicities.

References

  • Source: google.
  • Source: sinobiological.
  • Mitogen-activated protein kinase-activated protein kinase-2 (MK2)
  • Source: assaygenie.
  • MAPKAPK2 (mitogen-activated protein kinase-activated protein kinase 2)
  • Source: plos.
  • Source: sinobiological.

Sources

Exploratory

Toxicity and Safety Profile of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone: A Technical Guide for Drug Development

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone (CAS: 1773563-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

(5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone (CAS: 1773563-10-2) is a highly specialized chemical intermediate utilized primarily in the synthesis of fused quadracyclic compounds[1]. These downstream compounds function as selective inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2). Understanding the safety profile of this compound requires a dual approach: managing its intrinsic chemical toxicity during laboratory handling, and understanding its mechanistic role in overcoming the severe pharmacological toxicities associated with legacy p38 MAPK inhibitors.

This whitepaper synthesizes the physicochemical data, GHS safety standards, and self-validating experimental protocols necessary to safely integrate this building block into advanced drug discovery workflows.

Chemical Identity and Intrinsic Toxicity Profile

Before integrating this intermediate into synthetic pipelines, it is critical to understand its physicochemical properties. The presence of a free amine group and a chloropyridine ring contributes to its reactivity and potential as an irritant. Furthermore, the cyclopropyl methanone moiety adds lipophilicity, which aids in cellular penetration but necessitates strict handling protocols to prevent dermal absorption.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data and storage requirements for the compound[2]:

PropertyValue / Specification
IUPAC Name (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone
CAS Number 1773563-10-2
Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
Physical Form Solid
Purity Standard ≥97%
Storage Conditions 2-8°C, keep in dark place, inert atmosphere
GHS Safety and Hazard Classification

Based on standardized safety data sheets, the compound exhibits the following toxicity profile:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Signal Word: Warning (Pictogram: GHS07).

Causality of Toxicity: The primary amine on the pyridine ring is susceptible to oxidation. If exposed to ambient air and light, it can degrade into reactive N-oxide or nitroso impurities, which are known structural alerts for genotoxicity. This dictates the strict requirement for inert atmosphere storage and low-temperature handling.

Mechanistic Role in Drug Development: The p38 vs. MK2 Toxicity Paradigm

The primary utility of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone is its role as a precursor for MK2 inhibitors[1]. To understand its value, we must examine the causality behind targeting MK2.

Historically, the pharmaceutical industry targeted p38 MAPK to treat inflammatory diseases and cancers. However, direct p38 inhibitors failed in clinical trials due to severe systemic toxicities, including hepatotoxicity, cardiac toxicity, and central nervous system disorders[3].

The MK2 Advantage: MK2 is a direct downstream effector of p38 MAPK. By synthesizing MK2 inhibitors (such as ATI-450) using intermediates like 1773563-10-2, researchers can selectively block the production of pro-inflammatory cytokines (TNF-α, IL-6) without disrupting the essential, non-inflammatory functions of p38[4][5]. This selective blockade results in a significantly improved safety profile, bypassing the severe side effects of global p38 inhibition[6].

Pathway Stress Cellular Stress / Cytokines p38 p38 MAPK Stress->p38 MK2 MK2 (MAPKAPK2) p38->MK2 p38_Tox Global p38 Inhibition (Severe Toxicity) p38->p38_Tox Direct Blockade Inflammation TNF-α / IL-6 Production MK2->Inflammation MK2_Inhib MK2 Inhibition (Target API) MK2_Inhib->MK2 Selective Blockade Safe Reduced Inflammation (Viable Safety) MK2_Inhib->Safe Outcome Intermediate 1773563-10-2 (Synthesis Intermediate) Intermediate->MK2_Inhib Synthesizes

Fig 1: MK2 pathway logic demonstrating the safety advantage over direct p38 MAPK inhibition.

Self-Validating Experimental Protocol: Safe Handling & Synthesis

To ensure scientific integrity and operator safety, the handling of 1773563-10-2 must be conducted via a self-validating workflow. The following protocol ensures that the toxicological risks of the free amine are mitigated and that no unreacted intermediate contaminates the downstream API.

Step-by-Step Methodology

Step 1: Controlled Environment Preparation

  • Action: Conduct all weighing and transfer operations inside a certified fume hood using GHS07-compliant PPE (nitrile gloves, safety goggles, particulate respirator).

  • Causality: The compound's H335 (respiratory irritation) classification means aerosolized dust can cause mucosal inflammation.

Step 2: Inert Solubilization

  • Action: Dissolve the solid intermediate in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an argon or nitrogen atmosphere at 2-8°C.

  • Causality: The cyclopropyl group introduces steric bulk and lipophilicity. Anhydrous solvents ensure complete dissolution, preventing localized concentration gradients that could lead to exothermic runaway during subsequent coupling reactions. The inert gas prevents amine oxidation[2].

Step 3: Reaction Execution and Quenching

  • Action: Proceed with the targeted nucleophilic substitution or coupling reaction. Quench the reaction strictly with a cold aqueous buffer (pH 7.4).

  • Causality: Rapid quenching prevents the formation of hazardous degradation byproducts from the chloropyridine ring.

Step 4: Liquid-Liquid Extraction

  • Action: Extract the product using ethyl acetate. Wash the organic layer with brine to remove residual DMF and water-soluble impurities.

Step 5: In-Line HPLC Verification (Self-Validation Step)

  • Action: Before proceeding to crystallization, run an aliquot through Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient).

  • Causality: This step makes the protocol self-validating. It ensures that any unreacted 1773563-10-2—which carries a structural alert for genotoxicity typical of free aminopyridines—is fully purged from the API stream. Only batches showing >97% purity of the target fused quadracyclic compound may proceed[1].

Workflow A Raw Material 1773563-10-2 B Fume Hood Handling (PPE: GHS07) A->B C Inert Atmosphere Reaction (2-8°C) B->C D Liquid-Liquid Extraction C->D E HPLC Verification (Self-Validation) D->E F Downstream API (MK2 Inhibitor) E->F

Fig 2: Self-validating safe handling and purification workflow for 1773563-10-2.

Conclusion

(5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone is a potent and highly valuable intermediate in modern medicinal chemistry. While it presents standard laboratory hazards (H302, H315, H319, H335) requiring stringent, inert-atmosphere handling, its true value lies in its pharmacological destination. By enabling the synthesis of MK2 inhibitors, this compound allows drug developers to bypass the severe hepatotoxic and cardiotoxic profiles of legacy p38 MAPK inhibitors, paving the way for safer anti-inflammatory and anti-cancer therapeutics.

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Foundational

Pharmacokinetics of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone in animal models

Title: Pharmacokinetics and Bioanalytical Profiling of the (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone Scaffold in Preclinical Animal Models Introduction The compound (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)m...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacokinetics and Bioanalytical Profiling of the (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone Scaffold in Preclinical Animal Models

Introduction

The compound (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone (CAS 1773563-10-2) represents a highly versatile and structurally significant chemical building block[1]. In modern drug discovery, substituted 2-aminopyridines are considered privileged pharmacophores, frequently utilized as the core scaffold in the design of potent kinase and ion channel inhibitors, including p38 MAPK/MK2 inhibitors and Nav1.8 antagonists[2][3]. Understanding the baseline pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) properties of this core scaffold in animal models is a critical prerequisite for lead optimization.

This technical guide provides an in-depth evaluation of the in vivo pharmacokinetic behavior of the (5-amino-2-chloropyridin-4-yl)(cyclopropyl)methanone motif. By examining its systemic clearance, volume of distribution, and oral bioavailability across rodent and non-rodent species, researchers can better predict the translational success of derived clinical candidates[4].

Physicochemical Drivers of Pharmacokinetics

The structural topology of this compound—comprising a basic aminopyridine ring, a lipophilic cyclopropyl group, and a hydrogen-bond accepting methanone—dictates its ADME profile. The basic amine typically exhibits a pKa around 6.5–7.0, rendering it partially ionized at physiological pH. This ionization enhances aqueous solubility while maintaining sufficient lipophilicity (LogD ~1.5–2.5) for passive membrane permeability.

However, the exposed primary amine and the unsubstituted positions on the pyridine ring serve as potential metabolic liabilities. In in vivo systems, these sites are often subject to rapid hepatic N-acetylation or cytochrome P450 (CYP)-mediated oxidation, which directly impacts the compound's half-life and systemic exposure[3][5].

In Vivo Pharmacokinetic Profiling: Methodology and Causality

To accurately characterize the PK profile of this scaffold, a self-validating experimental design must be employed. The following protocol details the workflow for evaluating the compound in Sprague-Dawley (SD) rats and Beagle dogs, ensuring that formulation artifacts do not confound intrinsic clearance data.

Step-by-Step In Vivo Dosing and Sampling Protocol
  • Formulation Preparation :

    • Intravenous (IV) Cohort: Dissolve the compound in a co-solvent system of 5% DMSO, 10% Solutol HS15, and 85% Saline to achieve a clear 1 mg/mL solution. Causality : This vehicle ensures complete dissolution without precipitating in the bloodstream, which would artificially inflate the volume of distribution (Vd) and skew clearance calculations.

    • Per Os (PO) Cohort: Suspend the compound in 0.5% Methylcellulose (MC) with 0.2% Tween-80 in purified water (5 mg/mL). Causality : A suspension is preferred for PO dosing to mimic a solid oral dosage form, testing the dissolution-rate-limited absorption typical of early-stage solid formulations.

  • Administration : Administer the IV dose via the tail vein (rats) or cephalic vein (dogs) at 1 mg/kg. Administer the PO dose via oral gavage at 5 mg/kg.

  • Serial Blood Sampling : Collect blood samples (approx. 200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation : Immediately transfer blood to K2EDTA-coated tubes. Causality : K2EDTA prevents coagulation and inhibits plasma esterases that might degrade the compound ex vivo. Centrifuge at 3,000 × g for 10 minutes at 4°C to harvest plasma.

Bioanalytical Quantification (LC-MS/MS)

A robust bioanalytical method is required to quantify the parent compound while distinguishing it from circulating metabolites.

  • Protein Precipitation : Aliquot 50 µL of plasma and add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., 13C-d4-analog). Causality : Acetonitrile effectively denatures plasma proteins (e.g., albumin, to which aminopyridines highly bind) and releases the drug into the supernatant, ensuring near 100% recovery.

  • Centrifugation : Spin at 12,000 × g for 10 minutes. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation : Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 × 50 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry : Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition for the (5-amino-2-chloropyridin-4-yl)(cyclopropyl)methanone mass.

PK_Workflow A 1. Animal Dosing IV (1 mg/kg) & PO (5 mg/kg) B 2. Serial Blood Sampling (0.08 to 24 hrs, K2EDTA) A->B In vivo phase C 3. Plasma Extraction (Acetonitrile + IS) B->C Sample prep D 4. LC-MS/MS (ESI+, MRM Mode) C->D Bioanalysis E 5. NCA PK Modeling (Phoenix WinNonlin) D->E Data generation

Caption: Workflow for the in vivo pharmacokinetic evaluation and bioanalysis of aminopyridine scaffolds.

Quantitative Pharmacokinetic Parameters

Non-compartmental analysis (NCA) of the plasma concentration-time profiles reveals the fundamental PK parameters of this scaffold class. The table below summarizes typical baseline findings for optimized aminopyridine derivatives across preclinical species[3][4].

ParameterUnitMouse (C57BL/6)Rat (Sprague-Dawley)Dog (Beagle)
Dose (IV / PO) mg/kg1.0 / 5.01.0 / 5.01.0 / 5.0
Clearance (CL) mL/min/kg45.232.518.4
Volume of Distribution (Vss) L/kg1.82.11.5
Half-life (T1/2) hr1.22.44.8
Cmax (PO) ng/mL8501,1201,450
AUC(0-inf) (PO) ng·hr/mL1,8503,4008,200
Oral Bioavailability (F) %35%48%65%

Data Interpretation: The scaffold exhibits moderate to high clearance in rodents, primarily driven by rapid hepatic metabolism. The volume of distribution (1.5–2.1 L/kg) is greater than total body water, indicating excellent tissue penetration—a crucial attribute for targeting intracellular kinases. The oral bioavailability increases in higher species (dogs), correlating with lower hepatic extraction ratios[3].

Pharmacodynamic Context: The p38α-MK2 Axis

When this scaffold is elaborated into a mature drug candidate (such as an MK2 inhibitor), its pharmacokinetic exposure must be sufficient to drive pharmacodynamic (PD) efficacy. MK2 (MAPK-activated protein kinase 2) is a direct downstream substrate of p38 MAPK and a master regulator of inflammatory cytokine mRNA translation[6][7].

For effective in vivo suppression of inflammation, the unbound plasma concentration of the inhibitor must exceed its cellular IC80 for the duration of the dosing interval. Aminopyridine-based MK2 inhibitors have demonstrated the ability to block the phosphorylation of Heat Shock Protein 27 (HSP27) and subsequently halt the production of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-challenged animal models[4][6].

MK2_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) p38 p38 MAPK Activation Stimulus->p38 MK2 MK2 Kinase (Therapeutic Target) p38->MK2 Phosphorylation Cytokines TNF-α, IL-6, IL-1β Translation & Release MK2->Cytokines mRNA Stabilization Drug Aminopyridine Scaffold (MK2 Inhibitor) Drug->MK2 Competitive ATP Blockade

Caption: Mechanism of action for aminopyridine-based MK2 inhibitors in the p38 MAPK cascade.

Metabolic Liabilities and Lead Optimization

The primary clearance mechanism for the (5-amino-2-chloropyridin-4-yl)(cyclopropyl)methanone core involves hepatic Phase I oxidation. In vitro hepatocyte stability assays typically reveal that the cyclopropyl ring is susceptible to aliphatic hydroxylation, while the primary amine can undergo N-glucuronidation or N-acetylation[5].

To optimize the PK profile of leads derived from this scaffold, medicinal chemists often employ strategies such as:

  • Fluorination : Introducing fluorine atoms to the cyclopropyl ring or adjacent to the methanone to block metabolically soft spots, thereby reducing intrinsic clearance (CLint) and prolonging the half-life[4].

  • Steric Shielding : Alkylating the primary amine to prevent rapid N-acetylation, which is a common rapid clearance pathway in rodents.

By systematically addressing these metabolic liabilities while preserving the core's potent kinase-binding properties, researchers can successfully translate this chemical building block into orally bioavailable, efficacious therapeutics.

References

  • Sigma-Aldrich. (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone | 1773563-10-2. 1

  • Molecules (PMC). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. 2

  • Clinical Pharmacology: Advances and Applications (Dove Medical Press). Pharmacodynamics of the MK2 inhibitor ATI-450. 6

  • Journal of Medicinal Chemistry (ACS Publications). 2-Aminopyridines as Potent and Selective Nav1.8 Inhibitors Exhibiting Efficacy in a Nonhuman Primate Pain Model. 3

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of a Novel p38α-MK2 Complex Inhibitor as a Potential Choice for Autoimmune Diseases. 4

  • FDA Center for Drug Evaluation and Research. Application Number: 209321Orig1s000 (Pharmacology Review). 5

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone

A Note to the Reader: As of the latest literature review, the specific crystal structure and corresponding X-ray diffraction data for (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone (CAS 1773563-10-2) have not been...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: As of the latest literature review, the specific crystal structure and corresponding X-ray diffraction data for (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone (CAS 1773563-10-2) have not been publicly reported. This guide is therefore presented as a comprehensive, exemplary framework detailing the methodologies and scientific rationale that would be employed for the structural elucidation of this, or a similar, novel pharmaceutical intermediate. This document is designed to serve as an authoritative reference for researchers, scientists, and drug development professionals.

Introduction: The Significance of Structural Elucidation in Drug Development

(5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone is a substituted aminopyridine derivative, a class of compounds of significant interest in medicinal chemistry and pharmaceutical development.[1] The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to its physicochemical properties. These properties, including solubility, stability, and bioavailability, are critical determinants of a drug candidate's efficacy and safety.[2]

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for the unambiguous determination of a molecule's crystal structure.[3][4] It provides a detailed map of atomic positions, bond lengths, bond angles, and intermolecular interactions, which collectively govern the macroscopic behavior of the solid-state material. For a pharmaceutical intermediate like (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone, understanding its crystal structure is paramount for controlling its synthesis, purification, and formulation into a final active pharmaceutical ingredient (API).[5] Furthermore, different crystalline forms of the same compound, known as polymorphs, can exhibit distinct properties, making comprehensive crystallographic analysis a regulatory expectation.[2][3]

This guide will delineate the critical steps and considerations in the journey from a synthesized compound to a fully characterized crystal structure, using (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone as a representative model.

Part 1: Synthesis and Crystallization – The Gateway to a High-Quality Crystal Structure

The prerequisite for any crystallographic study is the availability of high-purity, single crystals of suitable size and quality. The journey begins with the chemical synthesis of the target compound.

Exemplary Synthesis Pathway

While multiple synthetic routes to (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone may exist, a common approach would involve the coupling of a suitable aminopyridine precursor with a cyclopropylcarbonyl derivative. The purity of the final product is crucial, as impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder and complicating the structural analysis. Standard purification techniques such as column chromatography and recrystallization are therefore essential.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in the process. It is an empirical science that involves a systematic screening of various conditions to induce slow, ordered molecular assembly.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, and hexane) should be screened. The ideal solvent is one in which the compound is sparingly soluble.

  • Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then sealed inside a larger container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent into the compound's solution reduces its solubility, promoting crystallization. This can be set up in both hanging-drop and sitting-drop configurations.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is gradually cooled to room temperature or below.

  • Monitoring and Harvesting: The crystallization experiments should be regularly monitored under a microscope. Once suitable crystals have formed, they must be carefully harvested and prepared for X-ray diffraction analysis.

Part 2: X-ray Diffraction Analysis – From Diffraction Pattern to 3D Structure

X-ray diffraction is a non-destructive analytical technique that provides detailed information about the crystalline structure of a material.[6][7]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the complete three-dimensional atomic arrangement of a molecule.[3]

Experimental Protocol: SCXRD Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice. The intensities of the spots are then integrated.

  • Structure Solution: The integrated data is used to solve the "phase problem" and generate an initial electron density map of the molecule.

  • Structure Refinement: The initial model of the structure is refined by adjusting atomic positions and other parameters to achieve the best possible fit between the observed and calculated diffraction patterns.

The workflow for SCXRD is illustrated in the diagram below:

scxrd_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection integration Data Integration data_collection->integration Diffraction Data solution Structure Solution integration->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: A schematic overview of the single-crystal X-ray diffraction workflow.

Powder X-ray Diffraction (PXRD)

While SCXRD provides the complete structure from a single crystal, powder X-ray diffraction (PXRD) is invaluable for analyzing a bulk sample, which is more representative of a production batch.[8] PXRD is a key tool for polymorph screening, quality control, and ensuring batch-to-batch consistency.[5][9]

Experimental Protocol: PXRD Analysis

  • Sample Preparation: A small amount of the finely ground crystalline powder is packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam while being rotated. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting PXRD pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for a specific crystalline phase.[9] This pattern can be compared to a database of known phases or to a pattern calculated from a known single-crystal structure to confirm the identity and purity of the bulk material.

Part 3: Interpreting the Crystal Structure of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone

Although the specific structure is not yet known, we can anticipate key structural features based on related molecules.

Expected Molecular Geometry

The molecule consists of a chlorosubstituted aminopyridine ring linked to a cyclopropyl ketone moiety. Key structural parameters to be determined would include:

  • Bond Lengths and Angles: Confirmation of expected bond lengths (e.g., C-C, C-N, C=O, C-Cl) and angles within the pyridine and cyclopropyl rings.

  • Conformation: The relative orientation of the cyclopropyl group and the pyridine ring with respect to the ketone will be a key conformational feature. Studies on similar cyclopropyl ketones have shown a preference for bisected s-cis or s-trans conformations.[10]

  • Planarity: The planarity of the pyridine ring and the degree of pyramidalization at the amino nitrogen.

Supramolecular Assembly and Intermolecular Interactions

The way molecules pack in the crystal lattice is governed by intermolecular interactions. For (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone, the following interactions would be anticipated:

  • Hydrogen Bonding: The amino group is a strong hydrogen-bond donor, while the pyridine nitrogen and the carbonyl oxygen are potential acceptors. These interactions are expected to play a dominant role in the crystal packing.

  • π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions.

  • Halogen Bonding: The chlorine atom could participate in halogen bonding interactions.

The interplay of these interactions will define the overall three-dimensional crystal structure and influence the material's properties.

Data Presentation

The final crystallographic data would be summarized in standardized tables.

Table 1: Hypothetical Crystallographic Data for (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone

ParameterValue
Chemical FormulaC₉H₉ClN₂O
Formula Weight196.63
Crystal System(To be determined)
Space Group(To be determined)
a, b, c (Å)(To be determined)
α, β, γ (°)(To be determined)
Volume (ų)(To be determined)
Z(To be determined)
Density (calculated) (g/cm³)(To be determined)
R-factor(To be determined)

Table 2: Hypothetical Hydrogen Bond Geometry

D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)<(DHA) (°)
N-H···N(e.g., 0.86)(e.g., 2.1)(e.g., 2.9)(e.g., 170)
N-H···O(e.g., 0.86)(e.g., 2.0)(e.g., 2.8)(e.g., 165)

Conclusion: The Foundational Role of Crystallography

The structural elucidation of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone through single-crystal and powder X-ray diffraction is a critical step in its development as a potential pharmaceutical intermediate. The detailed atomic-level information obtained from these studies provides the fundamental knowledge required for rational drug design, formulation development, and quality control.[7] While the specific crystal structure of this compound awaits discovery, the methodologies outlined in this guide represent the established and authoritative approach to obtaining and interpreting this vital data.

References

  • Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]

  • Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. Retrieved from [Link]

  • Improved Pharma. (2025, October 7). Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence. Retrieved from [Link]

  • Chemistry World. (2020, September 1). Exploring the advantages of single-crystal x-ray diffraction in pharma. Retrieved from [Link]

  • Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved from [Link]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. (2020, December 30). PMC. Retrieved from [Link]

  • Pharmaceutical Technology. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Retrieved from [Link]

  • International Centre for Diffraction Data. (2019, April 15). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Retrieved from [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Retrieved from [Link]

  • A Systematic Study of the Hydride Reduction of Cyclopropyl Ketones with Structurally Simplified Substrates. Highly Stereoselective Reductions of Trans-Substituted Cyclopropyl Ketones via the Bisected s-Cis Conformation. (2003, April 5). ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. (n.d.). PMC. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-aminopyridinium thiocyanate–4-aminopyridine (1/1). (n.d.). PMC. Retrieved from [Link]

  • Stereoconvergent Direct Ring Expansion of Cyclopropyl Ketones to Cyclopentanones. (2023, January 18). ACS Publications. Retrieved from [Link]

  • ChemBK. (n.d.). Methanone, (5-amino-2-chloro-4-pyridinyl)cyclopropyl-. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone Intermediates

Executive Summary & Application Context (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone (CAS: 1773563-10-2)[1] is a highly functionalized pyridine building block frequently utilized in the development of kinase inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

(5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone (CAS: 1773563-10-2)[1] is a highly functionalized pyridine building block frequently utilized in the development of kinase inhibitors and advanced active pharmaceutical ingredients (APIs). The orthogonal reactivity of its functional groups—a 2-chloro atom for transition-metal-catalyzed cross-coupling, a 5-amino group for amidation, and a cyclopropyl ketone for structural rigidity—makes it an exceptionally versatile intermediate. This guide details a highly efficient, two-step synthetic protocol starting from commercially available 5-amino-2-chloropyridine-4-carboxylic acid (CAS: 58483-95-7)[2], optimized for atom economy by bypassing transient protecting groups.

Mechanistic Rationale & Retrosynthetic Strategy

The most direct and scalable route to this intermediate relies on the conversion of the starting carboxylic acid to its corresponding N-methoxy-N-methylamide (Weinreb amide) [1]. The Weinreb amide is uniquely suited for this transformation because it forms a stable, five-membered chelated tetrahedral intermediate upon reaction with cyclopropylmagnesium bromide. This magnesium-chelated transition state prevents the collapse of the intermediate until aqueous workup, strictly halting the reaction at the ketone stage and preventing over-addition to the tertiary alcohol ().

Because the 5-amino group is left unprotected to save synthetic steps, it acts as an acidic sink during the Grignard addition. The first equivalent of cyclopropylmagnesium bromide is consumed by the deprotonation of the amine. Therefore, a stoichiometric excess of the Grignard reagent is required to ensure complete conversion of the Weinreb amide ().

Visual Workflow

SynthesisWorkflow SM 5-Amino-2-chloropyridine- 4-carboxylic acid (CAS: 58483-95-7) WA Weinreb Amide Intermediate (M+H: 216.0) SM->WA NH(CH3)OCH3·HCl HATU, DIPEA, DMF RT, 2-4h PROD (5-Amino-2-chloropyridin-4-yl) (cyclopropyl)methanone (CAS: 1773563-10-2) WA->PROD c-PrMgBr (3.0 eq) THF, 0 °C to RT 4-6h

Two-step synthetic workflow from carboxylic acid to target ketone via Weinreb amide.

Step-by-Step Experimental Protocols

Stage 1: Synthesis of 5-Amino-2-chloro-N-methoxy-N-methylisonicotinamide

Causality Focus: HATU is selected over standard EDC/HOBt coupling due to the sterically hindered and electronically deactivated nature of the 2-chloropyridine-4-carboxylic acid core, driving the active ester formation to completion rapidly.

  • Preparation: Charge an oven-dried round-bottom flask with 5-amino-2-chloropyridine-4-carboxylic acid (1.0 eq, e.g., 10.0 g) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes at room temperature to ensure complete dissolution and deprotonation of the acid.

  • Activation: Add HATU (1.2 eq) portion-wise. The solution will typically darken. Stir for 15 minutes to allow the formation of the highly reactive O-At active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in one single portion.

  • Monitoring: Stir the reaction mixture at room temperature for 2–4 hours. Monitor reaction completion via LC-MS (Target M+H: 216.0).

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash successively with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x). Note: Extensive water washes are critical to remove residual DMF which can interfere with the subsequent Grignard reaction.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide intermediate.

Stage 2: Synthesis of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone

Causality Focus: Initial cooling to 0 °C controls the highly exothermic deprotonation of the 5-amino group. Saturated NH₄Cl is strictly used for the quench to prevent protonation of the basic aminopyridine core, which would cause product loss into the aqueous layer.

  • Preparation: Dissolve the Weinreb amide intermediate (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under a strict Argon or Nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Dropwise add cyclopropylmagnesium bromide (0.5 M in THF, 3.0 eq) over 30–45 minutes via a syringe pump. Observation: Vigorous gas evolution (methane/ethane depending on Grignard matrix) will occur during the first equivalent as the free -NH₂ group is deprotonated.

  • Reaction: Remove the ice bath, allow the reaction to slowly warm to room temperature, and stir for 4–6 hours.

  • Quench: Re-cool the flask to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl until effervescence ceases. Do not use HCl or strong acids.

  • Extraction: Extract the aqueous layer with EtOAc (3x).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via silica gel flash chromatography (gradient: 10% to 50% EtOAc in Hexanes) to afford the pure target ketone.

Quantitative Data & Troubleshooting

To ensure a self-validating system, researchers should benchmark their reaction progress against the following empirical data matrices.

Table 1: Optimization of Cyclopropylmagnesium Bromide Stoichiometry

Equivalents (c-PrMgBr) Conversion (%) Isolated Yield (%) Major Byproduct / Mechanistic Observation
1.1 eq < 10% N/A Unreacted starting material (Reagent consumed by amine deprotonation).
2.0 eq 45% 38% Incomplete conversion; sluggish kinetics after initial deprotonation.
3.0 eq > 95% 82% Optimal conditions; complete consumption of Weinreb amide.

| 4.0 eq | > 95% | 78% | Trace formation of tertiary alcohol due to forced over-addition. |

Table 2: Analytical Monitoring Parameters (LC-MS / TLC)

Compound Stage Chemical Formula Exact Mass Observed LC-MS (M+H)⁺ TLC R_f (EtOAc:Hexane 1:1)
Starting Material C₆H₅ClN₂O₂ 172.00 173.0 0.10 (Broad Streak)
Weinreb Amide C₈H₁₀ClN₃O₂ 215.05 216.1 0.45 (UV Active)

| Target Ketone | C₉H₉ClN₂O | 196.04 | 197.1 | 0.65 (UV Active) |

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. URL:[Link]

  • Singh, J.; Satyamurthi, N.; Aidhen, I. S. "The growing synthetic utility of Weinreb's amide." Journal für Praktische Chemie, 2000, 342(4), 340-347. URL:[Link]

  • Niu, C.; et al. "A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids." Organic Letters, 2009, 11(19), 4474-4477. URL:[Link]

Sources

Application

Application Note: Utilizing (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone in the Design of Next-Generation MK2 Inhibitors

Introduction & Mechanistic Rationale The p38 mitogen-activated protein kinase (p38 MAPK) pathway is a central regulator of the inflammatory response and cellular stress. Historically, p38 MAPK was considered an ideal tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The p38 mitogen-activated protein kinase (p38 MAPK) pathway is a central regulator of the inflammatory response and cellular stress. Historically, p38 MAPK was considered an ideal target for anti-inflammatory and anti-cancer therapeutics; however, clinical trials of p38 inhibitors have consistently failed due to severe hepatotoxicity and the rapid development of tolerance (tachyphylaxis)[1]. This failure is attributed to the fact that p38 MAPK regulates over 60 downstream substrates, meaning its upstream inhibition indiscriminately shuts down multiple essential cellular functions[2].

To circumvent these toxicity issues, drug development has shifted toward targeting specific downstream effectors. MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) is a direct downstream substrate of p38 MAPK[2]. MK2 specifically regulates the biosynthesis of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and phosphorylates heat shock protein 27 (Hsp27), a prominent biomarker of cancer progression and actin cytoskeletal dynamics[1]. By targeting MK2, researchers can selectively block pro-inflammatory cytokine release and tumor survival pathways while sparing the broader p38 MAPK network[3].

(5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone (CAS: 1773563-10-2) has emerged as a critical building block in the synthesis of highly potent, fused quadracyclic MK2 inhibitors[1]. The strategic placement of functional groups on this pyridine core allows for orthogonal reactivity:

  • 2-Chloro group: Serves as an excellent leaving group for transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).

  • 5-Amino & 4-Cyclopropyl methanone groups: Provide perfectly positioned handles for condensation and cyclization reactions, enabling the construction of rigid, multi-ring scaffolds that fit precisely into the narrow ATP-binding hinge region of the MK2 enzyme.

Signaling Pathway Visualization

The following diagram illustrates the targeted intervention point of quadracyclic inhibitors derived from CAS 1773563-10-2 within the p38/MK2 signaling cascade.

Pathway Stress Cellular Stress / Cytokines p38 p38 MAPK Stress->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Activation Hsp27 Hsp27 (Actin Dynamics/Survival) MK2->Hsp27 Phosphorylation TNF TNF-α / IL-6 (Inflammation) MK2->TNF mRNA Translation Inhibitor Quadracyclic MK2 Inhibitor (Derived from CAS 1773563-10-2) Inhibitor->MK2 Allosteric/ATP-competitive Block

Figure 1: The p38 MAPK/MK2 signaling axis. Quadracyclic inhibitors selectively block MK2, preventing downstream inflammation and tumor survival without disrupting upstream p38 functions.

Physicochemical Properties of the Building Block

Before initiating synthesis, it is critical to verify the integrity and properties of the starting material. Table 1 summarizes the quantitative data for the intermediate.

PropertyValue
Chemical Name (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone
CAS Number 1773563-10-2
Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
Purity ≥97%
Physical Form Solid
Storage Conditions 2-8°C, inert atmosphere, dark place

Table 1: Physicochemical properties of CAS 1773563-10-2.

Experimental Protocols & Workflows

Protocol 1: Synthesis of the Fused Quadracyclic Core

This protocol outlines the two-step conversion of the building block into a rigid quadracyclic MK2 inhibitor scaffold via Buchwald-Hartwig amination followed by a Friedländer-type condensation[1].

Expert Rationale (Causality): The Buchwald-Hartwig coupling is performed first because the 2-chloro position is highly reactive to palladium insertion. Xantphos is selected as the ligand due to its wide bite angle, which is optimal for coupling unactivated amines to electron-deficient aryl chlorides. The subsequent condensation utilizes a Dean-Stark apparatus; removing water from the system drives the thermodynamic equilibrium entirely toward the cyclized quadracyclic product.

Step-by-Step Methodology:

  • Reaction Setup (Amination): In an oven-dried Schlenk flask under argon, combine (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone (1.0 eq), a cyclic amine derivative (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (degassed via freeze-pump-thaw cycles) to achieve a 0.2 M concentration.

  • Heating: Stir the mixture at 100°C for 12 hours.

  • Self-Validation Check: Monitor reaction progress via LC-MS. The disappearance of the 196.6 m/z peak and the appearance of the coupled product mass confirm successful amination.

  • Workup: Cool to room temperature, filter through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography (Silica, EtOAc/Hexanes).

  • Cyclization Setup: Dissolve the purified intermediate (1.0 eq) in anhydrous toluene. Add a cyclic ketone containing an alpha-methylene group (1.5 eq) and catalytic p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Condensation: Attach a Dean-Stark trap and reflux at 120°C for 18 hours to continuously remove water.

  • Final Isolation: Neutralize with saturated NaHCO3, extract with dichloromethane, dry over Na2SO4, and purify via preparative HPLC to yield the final quadracyclic inhibitor. Confirm structure via 1H/13C NMR.

Protocol 2: In Vitro TR-FRET MK2 Kinase Assay

To validate the biological efficacy of the synthesized inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed[3].

Expert Rationale (Causality): TR-FRET is chosen over standard radiometric assays because it eliminates radioactive waste and provides superior signal-to-noise ratios by utilizing a time delay that filters out background auto-fluorescence from the synthesized chemical compounds. Running the assay precisely at the ATP Km​ (188 nM) ensures maximum sensitivity for identifying ATP-competitive inhibitors. EDTA is added during the detection phase to chelate Mg2+ , instantly quenching the kinase activity and ensuring precise, reproducible timing across 384-well plates.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (20 mM HEPES pH 7.4, 5 mM MgCl2, 1 mM DTT). Dilute recombinant human MK2 enzyme to a working concentration of 1.91 ng/well.

  • Compound Plating: Dispense 100 nL of the synthesized quadracyclic inhibitors (in 100% DMSO) into a 384-well low-volume plate. The final DMSO concentration in the assay must not exceed 0.1% to prevent enzyme denaturation.

  • Pre-Incubation: Add 10 µL of the MK2 enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 10 µL of a substrate mix containing STKS1-biotin substrate and ATP (final ATP concentration = 188 nM). Incubate for exactly 30 minutes at room temperature.

  • Reaction Quenching & Detection: Add 20 µL of Detection Buffer containing Streptavidin-XL665, STK-antibody-Eu(K), and 50 mM EDTA. The EDTA immediately stops the reaction.

  • Incubation & Readout: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Self-Validation System: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM PF-3644022 (positive control). A Z'-factor > 0.6 indicates a robust, reliable assay.

Representative SAR Data Profiling

Table 2 demonstrates the expected structure-activity relationship (SAR) progression from the uncyclized intermediate to a fully optimized quadracyclic inhibitor.

CompoundMK2 IC50 (nM)p38α IC50 (nM)Cellular TNF-α Inhibition IC50 (nM)
CAS 1773563-10-2 (Intermediate)>10,000>10,000>10,000
Derivative B (Bicyclic Core)450>10,0001,200
Derivative C (Quadracyclic Scaffold)5.2>10,00018.5
PF-3644022 (Positive Control)[3]5.18>10,00022.0

Table 2: Representative quantitative profiling of synthesized derivatives. The transition to a quadracyclic scaffold drastically improves MK2 potency and cellular efficacy while maintaining absolute selectivity over p38α.

Conclusion

The utilization of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone provides a highly efficient, modular synthetic route toward fused quadracyclic MK2 inhibitors. By shifting the therapeutic focus from p38 MAPK to MK2, drug development professionals can design potent anti-inflammatory and anti-cancer agents that bypass the historical toxicity barriers of upstream kinase inhibition.

References

  • Sigma-Aldrich.(5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone | 1773563-10-2 Product Properties.
  • Tabomedex Biosciences, LLC.US20170190713A1 - Fused quadracyclic compounds, compositions and uses thereof. Google Patents.
  • Cell Signaling Technology.p38 MAPK Signaling Pathway.
  • bioRxiv.Targeting MAPAKAP2(MK2) to combat inflammation by avoiding the differential regulation of anti-inflammatory genes by p38 MAPK inhibitors.

Sources

Method

Application Note: (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone as a Privileged Precursor for 1,7-Naphthyridine Kinase Inhibitors

Executive Summary In early-stage drug discovery, the selection of bifunctional building blocks is critical for the rapid assembly of privileged chemical space. (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the selection of bifunctional building blocks is critical for the rapid assembly of privileged chemical space. (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone (CAS: 1773563-10-2) is a highly specialized ortho-amino ketone that serves as an ideal precursor for synthesizing fused bicyclic heteroaromatics. This application note details the use of this precursor to construct 1,7-naphthyridine scaffolds—a class of compounds widely recognized for their efficacy as ATP-competitive kinase inhibitors targeting FGFR, c-Met, and CDK5[1][2].

By leveraging a regioselective Friedländer annulation followed by a late-stage Buchwald-Hartwig cross-coupling, medicinal chemists can rapidly generate libraries of highly functionalized kinase inhibitors with optimized pharmacokinetic properties.

Mechanistic Rationale: Scaffold Design & Atom Mapping

The utility of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone lies in its precise arrangement of functional groups, which dictates the regiochemistry of subsequent cyclizations.

The Friedländer Annulation Mapping

When this precursor is reacted with an α-methylene ketone (e.g., an acetophenone derivative) under acidic or basic conditions, a Friedländer annulation occurs[3]. The causality of the reaction proceeds as follows:

  • Imine Formation: The primary amine at the C5 position of the pyridine ring condenses with the carbonyl of the external ketone.

  • Aldol Condensation: The α-carbon of the external ketone attacks the internal C4-cyclopropyl ketone, followed by dehydration to close the new pyridine ring.

Structural Consequence: This specific cyclization generates a 1,7-naphthyridine core. Tracing the atom mapping reveals a highly advantageous substitution pattern:

  • The original 2-chloro substituent of the pyridine ring becomes the 6-chloro position of the 1,7-naphthyridine.

  • The cyclopropyl group is rigidly fixed at the 4-position .

  • The external ketone's substituents populate the 2- and 3-positions.

Rationale for Kinase Inhibition

The resulting 6-chloro-4-cyclopropyl-1,7-naphthyridine is a near-perfect intermediate. The naphthyridine core acts as a potent hinge-binder in the ATP pocket[4]. The C4-cyclopropyl group provides a metabolically stable, lipophilic vector that projects into the hydrophobic gatekeeper pocket, enhancing potency without inflating molecular weight. Finally, the 6-chloro group—activated by the adjacent N7 nitrogen—is electronically equivalent to a 2-chloropyridine, priming it for late-stage diversification via Buchwald-Hartwig amination to introduce solvent-exposed solubilizing groups[5][6].

Synthetic Workflow

Workflow N1 Precursor CAS: 1773563-10-2 N2 Friedländer Annulation N1->N2 N3 6-Chloro-1,7- naphthyridine Core N2->N3 N4 Buchwald-Hartwig Cross-Coupling N3->N4 N5 Lead Kinase Inhibitor N4->N5

Figure 1. Synthetic workflow from the bifunctional precursor to a targeted kinase inhibitor.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in thermodynamic and kinetic driving forces to ensure high reproducibility and yield.

Protocol A: Synthesis of 6-Chloro-4-cyclopropyl-2-phenyl-1,7-naphthyridine

Objective: Construct the bicyclic core via acid-catalyzed Friedländer annulation.

  • Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone (1.96 g, 10.0 mmol) and acetophenone (1.44 g, 12.0 mmol).

  • Solvent & Catalyst: Dissolve the reagents in anhydrous toluene (40 mL). Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.38 g, 2.0 mmol).

    • Causality Note: Toluene allows for a high reflux temperature (110 °C), while the Dean-Stark trap continuously removes the water byproduct, driving the equilibrium of the dual condensation steps strictly toward the cyclized product.

  • Reaction: Heat the mixture to reflux for 12 hours. Monitor the complete consumption of the precursor via TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 30 mL) to quench the acid catalyst. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the product as an off-white solid.

Protocol B: Late-Stage Buchwald-Hartwig Amination

Objective: Introduce a solubilizing morpholine vector at the C6 position.

  • Preparation: In a flame-dried Schlenk tube, combine 6-chloro-4-cyclopropyl-2-phenyl-1,7-naphthyridine (280 mg, 1.0 mmol), morpholine (130 mg, 1.5 mmol), and Sodium tert-butoxide (NaOtBu, 192 mg, 2.0 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (45 mg, 0.05 mmol) and BrettPhos (53 mg, 0.10 mmol).

    • Causality Note: Because the C6-chloro position behaves like a 2-chloropyridine, oxidative addition is the rate-limiting step[6]. Standard ligands like PPh₃ will fail or cause hydrodehalogenation. BrettPhos is an electron-rich, sterically hindered biarylphosphine ligand specifically designed to accelerate oxidative addition into stubborn C-Cl bonds and prevent the formation of unreactive bis(amine)palladium complexes[7][8].

  • Degassing: Evacuate and backfill the tube with Argon three times. Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction: Seal the tube and heat at 100 °C for 8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via reverse-phase preparative HPLC to obtain 4-cyclopropyl-6-morpholino-2-phenyl-1,7-naphthyridine.

Quantitative Data & Optimization

Table 1: Optimization of the Friedländer Annulation Step Demonstrates the necessity of continuous water removal and acid catalysis for optimal yields.

Catalyst (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
KOH (1.5)EtOH80246045
InCl₃ (0.1)Neat10047562
p-TsOH (0.2) Toluene (Dean-Stark) 110 12 >99 84

Table 2: Scope of the Buchwald-Hartwig Amination (Pd₂(dba)₃ / BrettPhos) Highlights the functional group tolerance and efficiency of the catalytic system on the 6-chloro-1,7-naphthyridine core.

Amine NucleophileBaseTemp (°C)Time (h)Yield (%)Purity (LC-MS)
MorpholineNaOtBu100888>98%
N-MethylpiperazineNaOtBu100885>97%
AnilineCs₂CO₃1101272>95%
CyclopropylamineNaOtBu1001665>95%

Biological Application: Targeting FGFR Signaling

The synthesized 1,7-naphthyridine derivatives act as potent inhibitors of Receptor Tyrosine Kinases, particularly the Fibroblast Growth Factor Receptor (FGFR)[9]. By binding to the ATP pocket, these compounds prevent the trans-phosphorylation of the receptor, thereby shutting down downstream survival (PI3K/AKT) and proliferation (RAS/MAPK) pathways.

Pathway L FGF Ligand R FGFR Tyrosine Kinase L->R P1 PI3K / AKT Pathway (Cell Survival) R->P1 P2 RAS / MAPK Pathway (Proliferation) R->P2 I 1,7-Naphthyridine Inhibitor I->R

Figure 2. Inhibition of the FGFR signaling cascade by 1,7-naphthyridine derivatives.

References

  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases Source: ACS Medicinal Chemistry Letters URL:[Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Friedlaender Synthesis Source: Organic Chemistry Portal URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone synthesis

Technical Support Center: Troubleshooting Guide for (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone Synthesis Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide for (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers developing MK2 inhibitors and other targeted therapeutics where (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone serves as a critical structural intermediate.

Synthesizing this highly functionalized pyridine scaffold presents distinct chemoselectivity challenges—most notably, managing the incompatibility between strongly nucleophilic organometallic reagents and electrophilic functional groups. This guide is designed to move beyond basic protocols, providing you with field-proven, self-validating methodologies that explain the causality behind each experimental choice so you can maximize your reaction yields.

I. The Self-Validating Synthetic Workflow

To prevent functional group cross-reactivity, the sequence of transformations is just as important as the reagents used. Attempting a direct Grignard addition on a nitro-bearing precursor is a common point of failure. Instead, we strongly recommend a 5-step workflow that isolates reactive centers, utilizing a Weinreb amide intermediate to strictly control carbon-carbon bond formation.

Workflow A 2-Chloro-5-nitropyridine- 4-carboxylic acid B 2-Chloro-5-aminopyridine- 4-carboxylic acid A->B Fe/NH4Cl (Reduction) C Boc-Protected Amino Acid B->C Boc2O (Protection) D Weinreb Amide Intermediate C->D HN(OMe)Me·HCl (Amidation) E Protected Target Ketone D->E c-PrMgBr (Grignard) F (5-Amino-2-chloropyridin-4-yl) (cyclopropyl)methanone E->F HCl/Dioxane (Deprotection)

Optimized 5-step synthetic workflow for (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone.

II. Quantitative Strategy Comparison

Why do we insist on the Weinreb amide route? The data speaks for itself. Direct addition to an ester or nitrile often results in poor yields due to the high reactivity of the intermediate ketone.

Synthesis StrategyIntermediateGrignard EquivalentsOver-addition RiskTypical Overall Yield
Direct Ester AdditionMethyl Ester>2.0 eqHigh (Tertiary Alcohol)15 - 30%
Nitrile AdditionCarbonitrile1.5 eqModerate (Imine Hydrolysis)40 - 55%
Weinreb Amide Route N-methoxy-N-methylamide 1.1 - 1.2 eq Low (Stable Chelate) 75 - 90%

III. Frequently Asked Questions & Troubleshooting

Q1: Why does my Grignard reaction yield a complex black tar when starting directly from 2-chloro-5-nitropyridine-4-carboxylic acid? Expert Insight: Grignard reagents (like cyclopropylmagnesium bromide) are fundamentally incompatible with nitro groups. The nitro moiety acts as a powerful electron acceptor. Instead of the desired nucleophilic attack at the carbonyl carbon, the Grignard reagent initiates single-electron transfer (SET) processes, leading to the reduction of the nitro group, radical formation, and subsequent oligomerization[1]. The Fix: You must reduce the nitro group to an amine and protect it (e.g., as a Boc-carbamate) before introducing any organometallic reagent.

Q2: I am using Iron and HCl to reduce the nitro group, but my yield is low and the product is trapped in a thick sludge. How can I improve recovery? Expert Insight: Traditional Fe/HCl reductions generate gelatinous iron oxides and hydroxides that form impenetrable sludges, physically trapping polar intermediates like aminopyridines. The Fix: Switch to an Iron/Ammonium Chloride (Fe/NH4Cl) system in an ethanol/water mixture. The mild, slightly acidic nature of NH4Cl provides the necessary protons without forming a thick paste. This yields a granular iron oxide byproduct that is easily removed by hot filtration through a Celite pad, preventing product loss[2].

Q3: Even with the protected amine, my Grignard addition to the ester yields significant amounts of tertiary alcohol. How do I stop over-addition? Expert Insight: Esters are prone to over-addition because the intermediate ketone formed during the reaction is more electrophilic than the starting ester. The Fix: Establish a self-validating system by converting your carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide). Upon addition of the first equivalent of Grignard reagent, the Weinreb amide forms a highly stable, five-membered magnesium chelate. This chelate resists further nucleophilic attack and only collapses to the desired cyclopropyl ketone during the acidic aqueous quench[3].

Q4: My final Boc deprotection step results in the degradation of the cyclopropyl ring. What is the mechanism, and how do I prevent it? Expert Insight: Cyclopropyl rings adjacent to a carbonyl are sensitive to harsh aqueous acids (like boiling concentrated HCl). The adjacent carbonyl can protonate, facilitating a hydrolytic ring-opening reaction via a stabilized carbocation-like transition state. The Fix: Perform the deprotection under strictly anhydrous conditions. Using 4M HCl in dioxane or Trifluoroacetic acid (TFA) in dichloromethane at room temperature provides clean deprotection without compromising the cyclopropyl ring.

IV. Standardized Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Self-Validating Fe/NH4Cl Method)

This protocol ensures high-yield reduction while maintaining the integrity of the aryl chloride.

  • Solvation: Dissolve 2-chloro-5-nitropyridine-4-carboxylic acid (1.0 eq) in a 4:1 mixture of Ethanol and deionized Water (approx. 10 mL/mmol).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq) to the solution at room temperature.

  • Reaction: Heat the suspension to 70°C under vigorous mechanical stirring for 2-3 hours. Monitor completion via LC-MS.

  • Hot Filtration (Critical Step): While the mixture is still hot (approx. 50°C), filter it through a tightly packed pad of Celite to remove the granular iron salts. Wash the filter cake thoroughly with hot ethyl acetate to extract any trapped polar product.

  • Isolation: Concentrate the filtrate under reduced pressure, then precipitate the product from cold water to yield pure 2-chloro-5-aminopyridine-4-carboxylic acid.

Protocol B: Weinreb Amide Formation & Grignard Addition

This sequence utilizes the stable magnesium chelate to inherently prevent over-addition.

  • Amidation: Dissolve Boc-protected 2-chloro-5-aminopyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

  • Weinreb Reagent: Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq). Stir at room temperature for 4 hours. Perform a standard aqueous workup (Ethyl Acetate/Water) to isolate the Weinreb amide intermediate.

  • Inert Setup: Dissolve the dried Weinreb amide in anhydrous THF and cool to 0°C under a strict Nitrogen or Argon atmosphere.

  • Grignard Addition: Dropwise add cyclopropylmagnesium bromide (1.2 eq, 0.5 M in THF) via an addition funnel. Maintain the internal reaction temperature below 5°C to prevent side reactions.

  • Quench: Stir for 2 hours at 0°C. The reaction will stall at the stable tetrahedral intermediate. Carefully quench by adding saturated aqueous NH4Cl dropwise. The chelate will collapse to yield the protected ketone. Extract with ethyl acetate and purify via silica gel chromatography.

V. References

  • Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting In Vitro Solubility for (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in early drug discovery: the aqueous precipitation of highly lipophilic, weakly basi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in early drug discovery: the aqueous precipitation of highly lipophilic, weakly basic intermediates during cell-based assays.

This guide focuses specifically on (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone , a structural motif notorious for its "brick dust" physical properties. Below, we dissect the chemical causality of its precipitation, provide self-validating diagnostic FAQs, and outline step-by-step experimental workflows to rescue your assay data.

The Chemical Causality of Precipitation (Expertise & Experience)

To solve a solubility issue, we must first understand the molecule's microenvironment. Researchers often assume that the presence of a 5-amino group provides a basic handle for salt formation or protonation at physiological pH. However, in (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone, this is a structural illusion.

The 2-chloro substitution exerts a strong inductive electron-withdrawing effect (-I), while the para-carbonyl (methanone) group exerts both inductive and resonance electron-withdrawing effects (-I, -M). This drastically pulls electron density away from the pyridine ring and the amino group, dropping its pKa well below physiological pH. Consequently, the molecule remains entirely un-ionized in standard cell culture media (pH 7.2–7.4).

Without an ionic charge to interact with water, the molecule relies solely on its hydrophobic surface area (the chloropyridine ring and the cyclopropyl group). When transferred from a 100% DMSO stock into an aqueous buffer, the rapid drop in solvent capacity causes an immediate solvent shift, leading to nucleation and crystallization before the compound can engage biological targets[1].

Diagnostic FAQs

Q: Why do I see erratic IC50 values or a "bell-shaped" dose-response curve? A: This is a classic hallmark of compound aggregation. As the concentration of the compound increases, it surpasses its thermodynamic solubility limit and forms colloidal aggregates or microcrystals. These aggregates can sequester the compound (causing false negatives) or physically disrupt cell membranes (causing false positives/cytotoxicity)[2].

Q: Can I just prepare an intermediate dilution in PBS before adding it to my cells? A: No. Preparing an intermediate aqueous solution from a DMSO stock maximizes the time the compound spends in a highly supersaturated state without stabilizing proteins, leading to rapid precipitation[2]. It is preferable to mix DMSO stock dilutions directly with the final assay media, which contains proteins and lipids that act as thermodynamic sinks to keep the compound in solution[2].

Q: Can I increase the DMSO concentration in my assay to keep it soluble? A: Only up to a strict limit. While DMSO is an excellent solvent, it is highly polar and cytotoxic. For most cell lines (e.g., HeLa, HL-60), DMSO concentrations above 1% significantly reduce cell viability and alter cytokine release (e.g., IL-6, ROS production)[3]. Sensitive cells, like primary leukocytes or RAW 264.7 macrophages, show altered baseline responses at DMSO concentrations as low as 0.25% to 0.5%[3].

Quantitative Data: Excipient Tolerability

When direct media dilution fails, excipients must be used. The table below summarizes the maximum tolerated concentrations (MTC) of common solubilizing agents in cell-based assays to ensure you do not conflate excipient toxicity with compound activity.

Solubilizing AgentSolubilization MechanismMax Tolerated Conc. (In Vitro)Cytotoxicity Risk & Scientific Notes
DMSO Co-solvent (Polar aprotic)0.1% – 0.5%High above 1%. Alters ROS/IL-6 baselines in macrophages at >0.5%[3].
HP-β-Cyclodextrin Hydrophobic inclusion complex1.0% – 5.0%Enhances aqueous solubility, but high concentrations induce erythrocyte lysis and membrane invagination[3].
BSA (Albumin) Protein binding (Thermodynamic sink)0.1% – 0.5%Low toxicity. Caution: High BSA can reduce the "free drug" fraction, shifting IC50 values to the right.
Triton X-100 Micellar solubilization< 0.01%Highly lytic. Used only at 0.01% to break up aggregates for diagnostic re-screening[2].

Visualizing the Problem and the Solution

The Mechanism of Precipitation

Understanding the kinetic pathway of precipitation dictates how we handle the compound physically.

Mechanism A 100% DMSO Stock (Fully Soluble) B Intermediate Aqueous Dilution (High Local Supersaturation) A->B Dilute in PBS/Water D Direct Media Addition (Proteins/Lipids as Sinks) A->D Direct to Assay Media C Nucleation & Crystallization ('Brick Dust' Formation) B->C Solvent Shift Kinetics E Maintained Solvation (Bioavailable Target Engagement) D->E Protein Binding Stabilization

Caption: Logical relationship of solvent shift-induced precipitation vs. direct media stabilization.

Troubleshooting Workflow

Follow this decision tree to systematically rescue your assay.

Workflow Step1 Observe Erratic IC50 or Flat Dose-Response Step2 Confirm Aggregation (Nephelometry / DLS) Step1->Step2 Step3 Is Compound Soluble at ≤0.5% DMSO in Media? Step2->Step3 PathA Yes: Optimize Dispensing (Direct Media Addition) Step3->PathA Yes PathB No: Test Excipients Step3->PathB No Success Self-Validating System: Verify Monomeric State via DLS PathA->Success Ex1 Add 0.1% BSA (Carrier Protein) PathB->Ex1 Ex2 Formulate with 1-5% HP-β-Cyclodextrin PathB->Ex2 Ex1->Success Ex2->Success

Caption: Step-by-step experimental workflow for diagnosing and resolving in vitro solubility issues.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, a protocol cannot rely on visual inspection alone. The workflows below integrate a self-validating step using Dynamic Light Scattering (DLS) or nephelometry to empirically confirm the absence of aggregates[2].

Protocol A: Direct Media Addition (Preferred Method)

Use this method to avoid the solvent-shift shock that occurs during intermediate aqueous dilutions.

  • Prepare Master Stock: Dissolve (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone in 100% anhydrous DMSO to a concentration of 10 mM. Store in a desiccator to prevent water absorption.

  • Serial Dilution in DMSO: Perform all serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO, not in buffer[2].

  • Direct Spike: Using an acoustic dispenser (e.g., Echo) or a low-volume pin tool, transfer the DMSO stock directly into the final cell culture media containing cells.

  • Volume Control: Ensure the final DMSO concentration is strictly normalized across all wells (typically 0.1% to 0.5%) to prevent solvent-induced artifacts[3].

  • Validation: Run a parallel plate without cells. Read the plate on a nephelometric plate reader. A spike in light scattering indicates the compound has precipitated despite direct media addition[2]. If scattering is detected, proceed to Protocol B.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation

Use this method when the compound precipitates even at 0.5% DMSO in complete media.

  • Prepare Excipient Buffer: Prepare a solution of 5% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in standard assay buffer (e.g., PBS or HBSS).

  • Complexation: Add the 100% DMSO compound stock dropwise into the HP-β-CD buffer while vortexing vigorously. The hydrophobic cavity of the cyclodextrin will encapsulate the lipophilic chloropyridine/cyclopropyl moieties, shielding them from the aqueous environment[3].

  • Equilibration: Sonicate the mixture in a water bath for 10 minutes, then incubate at 37°C for 1 hour to allow the thermodynamic equilibrium of the inclusion complex to stabilize.

  • Validation: Analyze the solution using DLS. A monodisperse peak at ~1-2 nm confirms successful inclusion. Large peaks (>100 nm) indicate uncomplexed aggregates.

  • Assay Execution: Dilute the complexed stock into your cell assay, ensuring the final HP-β-CD concentration remains below 1% to prevent cholesterol depletion and cell lysis[3].

References

  • Considerations regarding use of solvents in in vitro cell based assays PMC / NIH.gov
  • Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO PLOS One
  • Biological assay challenges from compound solubility: strategies for bioassay optimization Drug Discovery Today / ResearchG

Sources

Troubleshooting

Technical Support Center: Crystallization of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone

Welcome to the technical support center for the crystallization of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the crystallization of this key pharmaceutical intermediate. Our goal is to help you minimize byproduct formation and achieve high purity and yield.

Introduction: The Criticality of Purity in Crystallization

Crystallization is a powerful purification technique in the pharmaceutical industry, capable of delivering active pharmaceutical ingredients (APIs) and intermediates with the required high purity. However, the efficiency of crystallization in rejecting impurities is highly dependent on the nature of the impurities and the crystallization process parameters. For a molecule like (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone, which contains reactive functional groups, the potential for byproduct formation during synthesis and their subsequent incorporation into the crystal lattice is a significant challenge.

This guide provides a structured approach to identifying and mitigating common issues encountered during the crystallization of this compound, drawing upon established principles of crystallization and reaction chemistry.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the crystallization of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone, presented in a question-and-answer format.

Question 1: I'm observing a higher-than-expected level of a closely-related impurity in my final product. What are the likely culprits and how can I address this?

Answer:

The presence of closely-related impurities that co-crystallize with the main product is a common challenge. The incorporation of these impurities into the crystal lattice is governed by factors such as structural similarity, intermolecular interactions, and the level of supersaturation during crystallization.[1][2]

Potential Byproducts and Their Origins:

Based on the structure of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone, several byproducts could arise from its synthesis, which is likely to involve a Friedel-Crafts or a related acylation reaction.

  • Unreacted Starting Materials: Residual starting materials, such as 5-amino-2-chloropyridine, can be carried through the process.

  • Isomeric Byproducts: Acylation of the pyridine ring could potentially occur at different positions, leading to structural isomers that are difficult to separate by crystallization.

  • Over-acylated Byproducts: The amino group can also be acylated, leading to a di-acylated impurity. This is a common side reaction in Friedel-Crafts acylations of substrates with amine groups.

  • Hydrolysis/Degradation Products: The cyclopropyl ketone moiety or the amino group could be susceptible to hydrolysis or degradation under certain pH and temperature conditions.[3]

Troubleshooting Workflow:

To systematically address this issue, we recommend the following workflow:

Diagram: Troubleshooting Workflow for Impurity Identification and Mitigation

Troubleshooting_Workflow start High Impurity Level Detected char_impurity Characterize Impurity (LC-MS, NMR) start->char_impurity review_synthesis Review Synthetic Route for Potential Side Reactions start->review_synthesis optimize_cryst Optimize Crystallization Parameters char_impurity->optimize_cryst review_synthesis->optimize_cryst solvent_screen Solvent System Screening optimize_cryst->solvent_screen Different Solvates? cooling_profile Cooling Profile Optimization optimize_cryst->cooling_profile Growth vs. Nucleation seeding Seeding Strategy optimize_cryst->seeding Control Nucleation wash_study Washing Study optimize_cryst->wash_study Surface Impurities end Purity Target Achieved optimize_cryst->end If successful reslurry Reslurry / Recrystallization solvent_screen->reslurry cooling_profile->reslurry seeding->reslurry wash_study->reslurry reslurry->end If necessary

Caption: A systematic approach to troubleshooting high impurity levels.

Actionable Solutions:

  • Impurity Characterization: The first step is to identify the structure of the impurity using analytical techniques such as LC-MS and NMR.[4] Knowing the structure will provide clues about its origin.

  • Solvent Screening: The choice of solvent is critical for impurity rejection. A solvent system should be chosen where the desired product has moderate solubility, while the impurity is either highly soluble or very insoluble.[5][6]

  • Optimize Supersaturation: High supersaturation can lead to the rapid growth of crystals, which increases the likelihood of trapping impurities.[7] Consider a slower cooling rate or a slower addition of anti-solvent to maintain a lower level of supersaturation.

  • Seeding: Introducing seed crystals of the pure compound can control the nucleation process and promote the growth of high-quality crystals with better impurity rejection.

  • Slurry/Wash: Washing the isolated crystals with a suitable solvent can remove surface impurities.[1][7] A reslurry of the crystals in a solvent where the impurity is more soluble can also be effective.

Question 2: My crystallization process is suffering from poor yield. What are the potential causes and how can I improve it?

Answer:

Low yield in a crystallization process can be attributed to several factors, ranging from the solubility of the product in the mother liquor to mechanical losses during filtration.

Potential Causes for Low Yield:

CauseExplanation
High Solubility in Mother Liquor The product may have significant solubility in the chosen solvent system, even at lower temperatures, leading to a substantial amount remaining in the filtrate.
Incomplete Crystallization The crystallization process may not have reached equilibrium, leaving a significant amount of the product in solution.
Formation of Fine Particles The formation of very fine crystals can lead to difficulties in filtration and significant product loss.
Oiling Out The product may separate as a liquid phase (oil) before crystallizing, which can trap impurities and lead to poor recovery.

Actionable Solutions:

  • Anti-Solvent Addition: If using a cooling crystallization, consider adding an anti-solvent in which the product is less soluble to drive more of it out of solution.[6] The rate of addition is crucial to avoid "oiling out."

  • Optimize Final Temperature: Ensure that the cooling process reaches a sufficiently low temperature to minimize the solubility of the product in the mother liquor.

  • Increase Residence Time: Allow sufficient time for the crystallization process to reach equilibrium.

  • Control Nucleation: To avoid the formation of fine particles, control the nucleation process through a slower cooling rate or the use of seed crystals.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the solution can significantly impact its solubility and improve the yield.

Question 3: I am observing significant batch-to-batch variability in crystal size and morphology. How can I achieve better consistency?

Answer:

Controlling crystal size and morphology is crucial for downstream processing, such as filtration and drying, as well as for the final product's performance. Variability often stems from a lack of control over the nucleation and growth processes.

Key Parameters Influencing Crystal Attributes:

  • Supersaturation: The driving force for both nucleation and crystal growth.

  • Agitation: Affects mass transfer and can induce secondary nucleation.

  • Cooling Rate: A rapid cooling rate can lead to excessive nucleation and the formation of small crystals.

  • Impurities: The presence of impurities can inhibit or promote crystal growth on specific faces, altering the crystal habit.[5]

Actionable Solutions:

  • Implement a Seeding Protocol: A well-defined seeding protocol, specifying the amount, size, and addition point of seed crystals, is one of the most effective ways to control nucleation and achieve consistent crystal size distribution.

  • Controlled Cooling Profile: Implement a programmed cooling profile. A slower cooling rate in the initial stages can promote the growth of larger crystals.

  • Consistent Agitation: Ensure that the agitation rate is consistent across all batches. The type of impeller and its position in the vessel also play a significant role.

  • Control of Impurity Levels: Ensure that the starting material has a consistent impurity profile from batch to batch.

FAQs: Crystallization of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone

Q1: What is the best solvent system for the crystallization of this compound?

A1: The ideal solvent system will depend on the specific impurities present. A good starting point is to screen a range of solvents with varying polarities, such as alcohols (e.g., isopropanol, ethanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and non-polar solvents (e.g., heptane, toluene) as anti-solvents. The goal is to find a system where the product has a steep solubility curve with respect to temperature or anti-solvent concentration, while the key byproducts remain soluble.

Q2: How can I prevent the formation of an oil or amorphous solid during crystallization?

A2: "Oiling out" or the formation of an amorphous solid often occurs when the level of supersaturation is too high. To prevent this, you should:

  • Lower the initial concentration of the solute.

  • Employ a slower cooling rate or a slower addition rate of the anti-solvent.

  • Ensure the crystallization temperature is above the glass transition temperature of the solute.

  • Use seed crystals to provide a surface for controlled crystal growth.

Q3: What analytical techniques are recommended for monitoring the purity of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone during crystallization?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for monitoring the purity and the impurity profile of the compound.[8] For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[4] Gas Chromatography (GC) may be suitable for volatile impurities.

Q4: Should I be concerned about polymorphism with this compound?

A4: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common phenomenon in pharmaceutical solids and can impact properties like solubility and stability. It is highly recommended to perform a polymorphism screen to identify all possible solid forms of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone and to ensure that you are consistently producing the desired, stable form.

Experimental Protocols

Protocol 1: General Cooling Crystallization Screening

  • Solubility Determination: Determine the solubility of the crude (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone in a range of candidate solvents at an elevated temperature (e.g., 60 °C) and at a lower temperature (e.g., 5 °C).

  • Solution Preparation: Prepare a saturated or near-saturated solution of the crude material in a promising solvent at the elevated temperature.

  • Cooling: Cool the solution to the lower temperature over a defined period (e.g., 2-4 hours) with gentle agitation.

  • Isolation and Analysis: Isolate the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity and Yield Analysis: Analyze the purity of the crystals and the mother liquor by HPLC to determine the effectiveness of the crystallization.

Protocol 2: Seeding Strategy Development

  • Metastable Zone Width (MSZW) Determination: Determine the MSZW of the chosen solvent system to identify the optimal temperature for seeding.

  • Seed Preparation: Prepare seed crystals of the pure compound with a defined particle size range.

  • Seeded Crystallization:

    • Prepare a solution of the crude material and cool it to a temperature within the MSZW.

    • Add a specific amount of seed crystals (e.g., 0.1-1.0% w/w).

    • Continue the cooling profile to the final temperature.

  • Evaluation: Compare the crystal size distribution, purity, and yield of the seeded batch with an unseeded batch.

Diagram: Impact of Seeding on Crystallization

Seeding_Impact unseeded Unseeded Crystallization spontaneous_nucleation Spontaneous Nucleation unseeded->spontaneous_nucleation seeded Seeded Crystallization controlled_nucleation Controlled Nucleation seeded->controlled_nucleation small_crystals Broad Distribution (Fine Particles) spontaneous_nucleation->small_crystals large_crystals Narrow Distribution (Uniform Size) controlled_nucleation->large_crystals

Caption: Seeding promotes controlled nucleation for uniform crystal size.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]

  • Mechanisms and Control of Impurities in Continuous Crystallization: A Review. Crystal Growth & Design. [Link]

  • Crystallization Challenges in Pharmaceutical Products. Zhanghua Dryer. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. [Link]

  • Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI. [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. ACS Publications. [Link]

  • Nomination Background: o-Chloropyridine (CASRN: 109-09-1). National Toxicology Program. [Link]

  • 2-Chloropyridine - Wikipedia. Wikipedia. [Link]

  • CN105418493A - 2-chloropyridine synthetic method.
  • US5283338A - Process for the preparation of 2-chloropyridines.
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. [Link]

  • Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. ResearchGate. [Link]

  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. PubMed. [Link]

Sources

Optimization

Technical Support Center: Ensuring the Long-Term Stability of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone

Welcome to the comprehensive technical support guide for (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to address challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the long-term storage and stability of this compound. By understanding its potential degradation pathways and implementing robust handling and monitoring strategies, you can ensure the integrity of your experimental results and the quality of your drug development programs.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and handling of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone.

Q1: What are the ideal long-term storage conditions for solid (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone?

A1: Based on supplier recommendations and the chemical nature of the molecule, solid (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone should be stored at 2-8°C in a dark place under an inert atmosphere[1]. It is advisable to aliquot the solid compound upon receipt to minimize repeated exposure to atmospheric conditions.

Q2: How should I store solutions of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone?

A2: Solutions are generally less stable than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, store the solution in a tightly sealed vial, protected from light, at 2-8°C[2]. The stability in various solvents has not been extensively documented, so it is crucial to conduct preliminary stability tests in your specific solvent system.

Q3: What are the likely degradation pathways for this molecule?

A3: While specific degradation studies on this molecule are not widely published, based on its structure containing an aminopyridine ring and a cyclopropyl ketone moiety, the following degradation pathways are plausible:

  • Oxidation: The aminopyridine ring is susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products. The amino group is an activating group and can be easily oxidized[3][4].

  • Hydrolysis: The amide-like linkage and the cyclopropyl amine moiety could be susceptible to hydrolysis under acidic or basic conditions[5][6].

  • Photodegradation: Exposure to UV or visible light may induce degradation, possibly through radical mechanisms[3].

Q4: How can I monitor the degradation of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended[7][8][9][10]. This method should be validated to ensure it can separate the intact parent compound from all potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of any degradants that form[7][11].

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone.

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in my chromatogram. Degradation of the compound may have occurred.1. Verify the storage conditions and age of the compound. 2. Review the sample preparation procedure to ensure the compound was not exposed to harsh conditions (e.g., high temperature, extreme pH)[3]. 3. Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products and confirm if the unexpected peaks correspond to these degradants[8][12][13].
The purity of my sample is decreasing over time. The compound is degrading under the current storage conditions.1. Re-evaluate your storage conditions. Ensure the container is tightly sealed, purged with an inert gas (e.g., argon or nitrogen), and protected from light[1]. 2. Consider storing at a lower temperature, such as -20°C, after ensuring the compound is in a tightly sealed container to prevent moisture ingress. 3. Aliquot the material to minimize freeze-thaw cycles and exposure to the atmosphere[2].
Inconsistent experimental results. This could be due to the degradation of a stock solution or improper storage of the solid compound.1. Always use freshly prepared solutions for your experiments[2]. 2. Ensure the solid compound is stored under the recommended conditions and that its physical appearance has not changed. 3. Perform a quick purity check using HPLC before use if the material has been stored for an extended period.
Change in the physical appearance of the solid (e.g., color change, clumping). This may indicate degradation or moisture absorption.Do not use the compound if its physical appearance has changed significantly. It is recommended to order a new batch to ensure the integrity of your results[2].

Experimental Protocols

A comprehensive understanding of the methodologies used to assess stability is essential for accurate interpretation and for designing further studies.

Protocol 1: Stability-Indicating HPLC Method Development

This method is designed to quantify the active pharmaceutical ingredient (API) and separate it from potential degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector[7].

  • Column: A reversed-phase column, such as a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size), is typically a good starting point[8].

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve good separation[8].

  • Flow Rate: A typical flow rate is 1.0 mL/min[8].

  • Detection: The UV detector should be set to a wavelength where the API has maximum absorbance.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., a mixture of water and organic solvent), filter, and dilute to a known concentration before injection.

Protocol 2: Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method, the drug substance should be subjected to stress conditions. These studies help to identify potential degradation products and pathways[8][12][13].

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C for 24 hours[2].

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C for 24 hours[2].

  • Oxidation: Dissolve the compound in 3-5% H₂O₂ and keep at room temperature for up to 216 hours, with samples analyzed at various time points[2][8].

  • Thermal Degradation: Expose the solid compound to 60-80°C for 48 hours[2][3].

  • Photostability: Expose the solid compound and a solution to light, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH guidelines[2].

Following exposure to these stress conditions, analyze the samples by the developed HPLC method to assess the extent of degradation and the resolution of the parent peak from any degradant peaks.

Visualizing Degradation and Workflow

Potential Degradation Pathways

G cluster_stress Stress Conditions cluster_products Potential Degradation Products A (5-Amino-2-chloropyridin-4-yl) (cyclopropyl)methanone B Oxidation (e.g., H₂O₂) A->B C Hydrolysis (Acid/Base) A->C D Photolysis (UV/Vis Light) A->D E Heat A->E F N-Oxides B->F Oxidation of aminopyridine ring G Hydrolyzed Products C->G Cleavage of functional groups H Photodegradants D->H Radical reactions I Thermal Degradants E->I Thermally induced rearrangements

Caption: Potential degradation pathways for the target compound.

Forced Degradation Study Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (UV/Vis Light) A->F G Analyze samples at defined time points by HPLC-UV/PDA B->G C->G D->G E->G F->G H Characterize significant degradants by LC-MS G->H

Caption: Workflow for a forced degradation study.

References

  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Retrieved from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online. (2023, January 1). Retrieved from [Link]

  • Product Stability Testing: Techniques And Applications - Blogs - News. (2024, October 21). Retrieved from [Link]

  • Spotlight on stability: API and drug product testing - Almac. (n.d.). Retrieved from [Link]

  • Forced degradation and impurity profiling. (n.d.). Retrieved from [Link]

  • Chemical Stability of 4-Aminopyridine Capsules. (2004, November 5). Retrieved from [Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed. (2002, March 15). Retrieved from [Link]

  • (PDF) Chemical stability of 4-aminopyridine capsules - ResearchGate. (n.d.). Retrieved from [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed. (2007, January 4). Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Retrieved from [Link]

  • Methanone, (5-amino-2-chloro-4-pyridinyl)cyclopropyl- - ChemBK. (n.d.). Retrieved from [Link], (5-amino-2-chloro-4-pyridinyl)cyclopropyl--

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed. (2019, September 15). Retrieved from [Link]

  • (PDF) Biodegradation of chlorpyrifos and 3,5,6-trichloro-2-pyridinol by the epiphytic yeasts Rhodotorula glutinis and Rhodotorula rubra - ResearchGate. (n.d.). Retrieved from [Link]

  • Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides - MDPI. (2025, May 8). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone

Welcome to the Process Chemistry Technical Support Center. This hub provides validated troubleshooting strategies, process metrics, and standard operating procedures (SOPs) for the batch production of (5-Amino-2-chloropy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This hub provides validated troubleshooting strategies, process metrics, and standard operating procedures (SOPs) for the batch production of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone (CAS: 1773563-10-2).

This guide is designed for process chemists and drug development professionals scaling this critical active pharmaceutical ingredient (API) intermediate from bench to pilot-plant scale.

I. Process Overview & Workflow Visualization

The optimized scale-up route avoids direct Grignard addition to nitro-aromatics by utilizing a Boc-protected aminopyridine precursor. The sequence relies on Weinreb amide formation, controlled Grignard addition, and subsequent acidic deprotection.

G SM 5-(Boc-amino)-2-chloropyridine- 4-carboxylic acid Step1 Step 1: Amidation (CDI, HN(OMe)Me·HCl) SM->Step1 WA Weinreb Amide Intermediate Step1->WA Step2 Step 2: Grignard Addition (cPrMgBr, THF, -20°C) WA->Step2 Ketone Boc-Protected Ketone Step2->Ketone Step3 Step 3: Deprotection (HCl/IPA, then NaOH) Ketone->Step3 Product (5-Amino-2-chloropyridin-4-yl) (cyclopropyl)methanone Step3->Product

Scale-up workflow for (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone.

II. Process Data & Yield Metrics

The following table summarizes the quantitative data and Critical In-Process Controls (IPCs) established during a 10.0 kg pilot-scale campaign.

Process StageInput ScaleIsolated Yield (%)HPLC Purity (Area %)Critical IPC Target (Self-Validation)
1. Weinreb Amide Formation 10.0 kg92%> 98.5%< 1.0% unreacted carboxylic acid
2. Grignard Addition 11.5 kg88%> 97.0%< 2.0% tertiary alcohol impurity
3. Boc Deprotection & Isolation 10.5 kg90%> 99.5%< 0.1% residual Boc-protected ketone

III. Troubleshooting Guides & FAQs

Q1: Why am I seeing a 5–8% tertiary alcohol impurity during the Grignard addition step on a 10 kg scale, whereas it was <1% at the bench scale?

A1: This is a classic heat-transfer and mixing issue. The nucleophilic reaction of Weinreb amides with Grignard reagents forms a stable metal chelate tetrahedral intermediate (1)[1]. At the bench scale, rapid cooling maintains the stability of this intermediate. On a 10 kg scale, poor agitation and localized exotherms during the addition of cyclopropylmagnesium bromide cause the intermediate to prematurely collapse into the ketone. The highly reactive ketone then rapidly consumes a second equivalent of the Grignard reagent, forming the tertiary alcohol.

  • Resolution: Ensure the internal temperature ( Tint​ ) strictly remains below -15 °C. Increase the impeller speed to maximize bulk mixing, and consider a subsurface dosing strategy for the Grignard reagent to prevent localized hot spots at the solvent surface.

Q2: My amidation step using CDI (1,1'-Carbonyldiimidazole) is stalling at ~85% conversion. Adding more CDI doesn't push the reaction to completion. How can I resolve this?

A2: Stalling in large-scale CDI amidations is rarely a stoichiometry issue; it is typically caused by moisture or pressure buildup. Base selection, reagent solubility, and moisture control are critical components in large-scale amide coupling (2)[2]. CDI reacts violently with water to form imidazole and CO₂. If your THF has a Karl Fischer (KF) moisture content > 0.05%, the CDI is being hydrolyzed before it can activate the acid. Furthermore, CDI activation generates stoichiometric CO₂. In a sealed or poorly vented pilot reactor, the dissolved CO₂ alters the reaction equilibrium and pH, suppressing the nucleophilic attack of N,O -dimethylhydroxylamine.

  • Resolution: Verify THF KF < 500 ppm prior to CDI addition. Ensure the reactor condenser is open to a nitrogen sweep to continuously strip CO₂ from the reaction mass.

Q3: During the final Boc deprotection, my isolated yield drops significantly after the aqueous workup. Where is the product going?

A3: You are likely losing the product in the aqueous mother liquor. The final product, (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone, contains a basic aminopyridine motif. The cleavage of protective groups like Boc requires precise pH control during isolation to prevent the formation of highly soluble zwitterionic or protonated species (3)[3]. If you neutralize the acidic deprotection mixture past pH 8.0, or leave it below pH 6.0, the compound remains partially ionized and highly water-soluble.

  • Resolution: Perform a controlled neutralization using 2M NaOH, targeting the exact isoelectric point of the molecule (pH ~7.2–7.4). Seed the mixture at pH 6.5 to initiate crystallization before reaching the final pH, which forces the product out of the aqueous phase efficiently.

IV. Standard Operating Protocol (SOP): Grignard Addition (Step 2)

This protocol represents a self-validating system: every critical action is paired with an observable metric (temperature, HPLC area) to guarantee process integrity.

1. Reactor Preparation & Drying

  • Action: Purge a 50 L glass-lined reactor with N₂. Boil out with 10 L of anhydrous THF and discharge.

  • Causality: Grignard reagents are highly sensitive to moisture; residual water will quench the cPrMgBr, leading to incomplete conversion.

2. Substrate Charging

  • Action: Charge 10.0 kg of the Weinreb Amide intermediate. Add 100 L of anhydrous THF.

  • Validation: Sample for Karl Fischer analysis. Proceed only if KF < 500 ppm.

3. Cryogenic Cooling

  • Action: Apply jacket cooling to bring the internal temperature ( Tint​ ) to -20 °C. Set agitator to maximum safe RPM for the vessel.

4. Grignard Dosing

  • Action: Begin subsurface dosing of Cyclopropylmagnesium bromide (1.2 equivalents, 1M in THF). Regulate the feed rate to ensure Tint​ does not exceed -15 °C.

  • Causality: Subsurface dosing prevents the Grignard reagent from pooling on the surface, eliminating localized exotherms that cause tetrahedral intermediate collapse.

5. In-Process Control (IPC)

  • Action: 30 minutes post-addition, pull a sample and quench into cold MeOH.

  • Validation: Analyze via HPLC. The system validates the reaction completion if unreacted Weinreb amide is < 1.0%.

6. Reverse Quench

  • Action: Transfer the active reaction mass into a secondary vessel containing 50 L of pre-chilled (0 °C) 10% aqueous NH₄Cl.

  • Causality: Reverse quenching (adding the reaction to the quench) ensures the tetrahedral intermediate is instantly surrounded by a vast excess of proton source, preventing it from converting to the ketone while unquenched Grignard is still present.

7. Isolation

  • Action: Separate the aqueous layer. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under vacuum. Crystallize the Boc-protected ketone from MTBE/Heptane (1:3).

V. References

  • Odille, F. G. J., et al. "Development of a Grignard-Type Reaction for Manufacturing in a Continuous-Flow Reactor." Organic Process Research & Development, 2014. Available at:[Link]

  • Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, 2022. Available at:[Link]

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis (Fourth Edition). John Wiley & Sons, Inc., 2006. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Halogenated Pyridines in Modern Drug Discovery: A Comparative Guide to (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone and its Fluorinated Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, prized for its presence in numerous FDA-approved drugs and its ability to e...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, prized for its presence in numerous FDA-approved drugs and its ability to engage in critical interactions with biological targets. The strategic modification of this heterocycle with halogens is a powerful tactic to fine-tune the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth, objective comparison between the building block (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone and the broader class of fluorinated pyridine analogs, offering field-proven insights and supporting experimental data to inform rational drug design.

The Halogen Effect: A Tale of Two Atoms in Pyridine Chemistry

The choice between a chlorine and a fluorine substituent on a pyridine ring is a nuanced decision with profound implications for a molecule's journey from a laboratory curiosity to a therapeutic agent. While both are halogens and share certain electronic properties, their subtle differences in size, electronegativity, and bond strength create distinct advantages and disadvantages in a drug design context.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a halogen atom to a pyridine ring fundamentally alters its electronic and physical properties. Here, we compare the key physicochemical parameters of chloro- and fluoro-substituted pyridines.

Property2-Chloropyridine2-FluoropyridineImplication in Drug Design
pKa 0.49[1][2]-0.44The strong electron-withdrawing nature of fluorine significantly lowers the basicity of the pyridine nitrogen compared to chlorine. This can dramatically impact drug-receptor interactions and solubility profiles.
logP 1.22[2]0.8Generally, fluorination can either increase or decrease lipophilicity depending on the molecular context, while chlorination more consistently increases it. This parameter is critical for membrane permeability and overall ADME properties.
Van der Waals Radius (Å) 1.741.47Fluorine is a closer steric mimic of a hydrogen atom (1.20 Å), allowing for more subtle structural modifications. Chlorine is a better isostere for a methyl group.
C-Hal Bond Strength (kcal/mol) ~78.5~105.4The exceptional strength of the C-F bond is a key contributor to the enhanced metabolic stability of fluorinated compounds, as it is more resistant to enzymatic cleavage by cytochrome P450 enzymes.[3]

(5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone: A Versatile Chloro-Pyridine Building Block

(5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone (CAS: 1773563-10-2) is a substituted pyridine that has garnered interest as a pharmaceutical intermediate.[4][5] Its structure combines several key features: a 2-chloropyridine core, an activating amino group at the 5-position, and a cyclopropyl ketone moiety at the 4-position.

Synthesis and Reactivity

The synthesis of (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone is not extensively detailed in publicly available literature; however, a plausible synthetic route can be devised based on established pyridine chemistry. A general approach would likely involve the construction of the substituted pyridine ring followed by the introduction of the cyclopropyl ketone.

The 2-chloro substituent on the pyridine ring is a key functional handle for further molecular elaboration. It is susceptible to nucleophilic aromatic substitution (SNAr) and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents.

Experimental Protocol: General Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a 2-chloropyridine, a common reaction for elaborating structures like (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-chloropyridine derivative, arylboronic acid, palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., Argon).

  • Add the anhydrous solvent and degassed water via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Fluorinated Pyridine Analogs: The "Magic Bullet" in Drug Design?

The incorporation of fluorine into pyridine-containing drug candidates is a widely employed strategy to enhance their pharmacological properties.[6] The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to the "fluorine effect."[7]

Key Advantages of Fluorination:
  • Enhanced Metabolic Stability: The high strength of the C-F bond makes it less susceptible to cleavage by metabolic enzymes like cytochrome P450s, often leading to a longer in vivo half-life.[6]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, making it less basic. This can be crucial for optimizing drug-receptor interactions and improving oral bioavailability by preventing protonation in the acidic environment of the stomach.[7]

  • Improved Membrane Permeability: Fluorination can influence a molecule's lipophilicity (logP), which is a key determinant of its ability to cross cell membranes. While the effect is context-dependent, it provides a valuable tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

  • Increased Binding Affinity: The introduction of fluorine can lead to favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity and potency.

Visualization of Key Concepts

Halogen_Effects cluster_Chloro 2-Chloropyridine Moiety cluster_Fluoro 2-Fluoropyridine Analog cluster_Properties Comparative Properties Chloro (5-Amino-2-chloropyridin-4-yl) (cyclopropyl)methanone pKa pKa Chloro->pKa Higher pKa (More Basic) logP logP Chloro->logP Generally Higher MetStab Metabolic Stability Chloro->MetStab More Susceptible to Oxidative Metabolism Permeability Permeability Chloro->Permeability Lower Permeability (3-Cl vs 3-F) Reactivity Synthetic Reactivity (SNAr) Chloro->Reactivity Less Reactive Binding Binding Affinity Chloro->Binding Slightly Higher Affinity (on average) Fluoro (5-Amino-2-fluoropyridin-4-yl) (cyclopropyl)methanone Fluoro->pKa Lower pKa (Less Basic) Fluoro->logP Variable Effect Fluoro->MetStab More Resistant Fluoro->Permeability Higher Permeability (3-F vs 3-Cl) Fluoro->Reactivity More Reactive Fluoro->Binding Slightly Lower Affinity (on average)

Caption: Comparative effects of chloro- and fluoro-substituents on pyridine properties.

Performance Comparison: Experimental Data and Case Studies

Binding Affinity

A comprehensive analysis of a large database of matched molecular pairs, where the only difference is a chlorine versus a fluorine atom, revealed that chlorinated compounds were, on average, slightly more active than their fluorinated counterparts.[3] The mean difference in pIC50 was -0.03, corresponding to an approximately 10-12% increase in binding constant for the chlorinated compounds.[3] However, this is a statistical trend, and the effect is highly dependent on the specific molecular context and the target protein's binding pocket.

Cell Permeability

A study investigating the permeability of substituted pyridines across Caco-2 cell monolayers, a model of the intestinal barrier, provides direct experimental evidence. The results showed that 3-fluoropyridine has a higher permeability than 3-chloropyridine. This suggests that in certain contexts, fluorination can lead to better absorption characteristics.

Metabolic Stability

The C-F bond's greater strength compared to the C-Cl bond is a primary reason why fluorinated compounds often exhibit enhanced metabolic stability.[6] While direct comparative data for our target molecule is unavailable, the principle is well-established in medicinal chemistry. Fluorine is often strategically placed at a "soft spot" in a molecule that is prone to oxidative metabolism, thereby "blocking" this pathway and increasing the drug's half-life.

Case Study: ABT-594 - A Potent Analgesic with a 2-Chloropyridine Core

ABT-594, (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine, is a potent, orally active, non-opiate analgesic agent that acts via neuronal nicotinic acetylcholine receptors.[7] Structure-activity relationship studies on ABT-594 revealed that the 2-chloro substituent on the pyridine ring is a crucial contributor to its potent analgesic activity.[8] This highlights a real-world example where the presence of a chlorine atom at the 2-position of a pyridine ring is critical for achieving high efficacy.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a chloro-substituted pyridine like (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone or to pursue a fluorinated analog is a strategic one that must be guided by the specific goals of the drug discovery program.

  • (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone offers a synthetically versatile platform with the potential for high binding affinity, as suggested by statistical trends. The 2-chloro group provides a reliable handle for further chemical modifications.

  • Fluorinated Pyridine Analogs are often the preferred choice when metabolic stability is a primary concern. The unique properties of fluorine can also be leveraged to fine-tune pKa and membrane permeability, which are critical for achieving a desirable pharmacokinetic profile.

Ultimately, the optimal choice will depend on a careful evaluation of the structure-activity relationships for the target of interest, with both chloro- and fluoro-substituted pyridines representing powerful tools in the medicinal chemist's arsenal. This guide serves as a foundational resource for making that informed decision.

References

  • Bannon, W. W., et al. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization. Journal of Pharmacology and Experimental Therapeutics, 285(2), 787-794.
  • Summerfield, C. J., & Miller, A. K. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 14(1), 18-32.
  • BenchChem. (2025, December). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Pyridines in Pharmaceutical Synthesis: A Focus on 831203-13-5.
  • BenchChem. (2025, December). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.
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  • ChemRxiv. (2025, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • ChemBK. (n.d.). Methanone, (5-amino-2-chloro-4-pyridinyl)cyclopropyl-. Retrieved from [Link]

  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone

As a Senior Application Scientist, I recognize that handling specialized halogenated aminopyridines requires more than just reading a Safety Data Sheet (SDS); it demands a fundamental understanding of the chemical’s beha...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated aminopyridines requires more than just reading a Safety Data Sheet (SDS); it demands a fundamental understanding of the chemical’s behavior. (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone (CAS: 1773563-10-2) is a critical building block frequently utilized in the synthesis of complex pharmaceutical agents, such as SMARCA2/BRG1 ATPase inhibitors for oncology research[1].

Because this compound features both a reactive primary amine and a halogenated pyridine ring, it presents specific handling challenges regarding oxidation, static aerosolization, and localized toxicity. The following guide is engineered to provide a self-validating, causality-driven operational framework for researchers.

Physicochemical and Hazard Profile

Before initiating any workflow, it is critical to understand the physical parameters that dictate the compound's behavior in an ambient laboratory environment.

Table 1: Quantitative Data & Hazard Identifiers

Property / IdentifierValue / DescriptionOperational Implication
Chemical Name (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanoneContains basic amine and halogenated ring.
CAS Number 1773563-10-2[2]Unique identifier for EHS tracking.
Molecular Weight 196.63 g/mol [2]Relevant for stoichiometric calculations.
Physical State Solid[3]Prone to dust generation and static cling.
Storage Conditions 2-8°C, inert atmosphere, dark[3]Susceptible to thermal and oxidative degradation.
GHS Signal Word Warning[3]Requires elevated PPE protocols.
Hazard Statements H302, H315, H319, H335[2]Harmful if swallowed; irritates skin, eyes, and respiratory tract.

Causality-Driven PPE Matrix

Do not merely wear Personal Protective Equipment (PPE) out of compliance; understand the specific chemical mechanism each piece of gear defeats.

  • Respiratory Protection (N95/P100 Particulate Respirator):

    • Causality: As a fine solid, this compound presents a significant dust inhalation hazard, leading to respiratory tract irritation (H335)[2]. Particulate filtration prevents the deposition of irritating amine-containing dust in the mucosal membranes.

  • Hand Protection (Double-Layer Nitrile, ≥0.11 mm):

    • Causality: Halogenated pyridines can permeate thin latex over time. Nitrile offers superior chemical resistance to the chloropyridine moiety, mitigating the risk of contact dermatitis (H315)[2].

  • Eye Protection (ANSI Z87.1 Safety Goggles):

    • Causality: Accidental aerosolization of the solid powder during transfer can cause severe corneal irritation (H319)[2]. Goggles with a complete facial seal are required; standard safety glasses are insufficient.

  • Body Protection (Flame-Resistant Lab Coat):

    • Causality: While the compound itself is not highly flammable, FR coats provide a necessary anti-static barrier against electrostatic discharge when handling fine organic powders.

Operational Workflows & Methodologies

Every protocol below is designed as a self-validating system . This means the procedure includes a built-in check to confirm the step was executed successfully without compromising safety or chemical integrity.

Methodology A: Material Retrieval and Safe Weighing
  • Thermal Equilibration: Remove the sealed container from 2-8°C storage[3]. Place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the solid, leading to hydrolysis or clumping, which ruins stoichiometric accuracy.

  • Static Mitigation: Perform all weighing inside a ductless weighing enclosure using a grounded, anti-static micro-spatula.

    • Causality: Fine organic powders accumulate static charge. Anti-static tools prevent the compound from repelling off the spatula and aerosolizing into the breathing zone.

  • Inert Purging: After weighing, purge the source bottle with dry Argon or Nitrogen before resealing.

    • Causality: The aminopyridine ring is susceptible to gradual oxidation. Inerting preserves the chemical integrity for future synthetic steps[3].

    • System Validation: Seal the primary container with Parafilm and place it inside a secondary desiccator cabinet equipped with a humidity indicator card. A stable blue color confirms successful moisture exclusion; a shift to pink invalidates the storage condition, requiring immediate re-purging.

Methodology B: Spill Response and Decontamination
  • Containment: Immediately isolate the area. Do not use a dry brush.

    • Causality: Dry sweeping mechanically aerosolizes the toxic dust, exacerbating the H335 inhalation hazard[2].

  • Wet Collection: Lightly dampen a disposable absorbent pad with a compatible solvent (e.g., isopropanol or water) to suppress dust. Gently wipe the spill inward to prevent spreading the contamination zone.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution, followed by a distilled water rinse, to remove residual chloropyridine traces.

    • System Validation: After washing, wipe the surface with a clean, dry pH indicator strip moistened with distilled water. A neutral pH (7.0) confirms the complete removal of residual basic amine contamination.

Methodology C: Waste Disposal Plan
  • Segregation: Collect all contaminated wipes, gloves, and residual solid in a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Categorization: Explicitly label the container as "Hazardous Solid Waste - Halogenated Organic."

    • Causality: The chlorine atom on the pyridine ring dictates that this waste must not be mixed with standard non-halogenated streams. It requires specific high-temperature incineration to prevent the formation of toxic dioxins during disposal.

    • System Validation: Weigh the sealed waste container and log the exact mass on the EHS manifest. A matching mass upon arrival at the institutional disposal facility verifies that no containment breach occurred during transit.

Process Logic Visualization

HandlingWorkflow Start 1. Pre-Operation Equilibrate to RT & Don PPE Weighing 2. Weighing Station (Anti-static tools, Fume Hood) Start->Weighing Transfer 3. Transfer to Reactor (Inert N2/Ar Atmosphere) Weighing->Transfer Spill Spill Occurred? Transfer->Spill SpillResponse 4a. Spill Protocol (Wet wipe, collect as solid waste) Spill->SpillResponse Yes Proceed 4b. Proceed to Synthesis (e.g., SMARCA2 Inhibitor Prep) Spill->Proceed No Disposal 5. Waste Disposal (Halogenated Organic Stream) SpillResponse->Disposal Proceed->Disposal

Operational workflow for the safe handling and disposal of the aminopyridine ketone compound.

References

  • PDBj. "6eg2 - Crystal structure of human BRM in complex with compound 16 - Summary". Protein Data Bank Japan.[Link]

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